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1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid Documentation Hub

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  • Product: 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
  • CAS: 1520699-87-9

Core Science & Biosynthesis

Exploratory

Strategic Utilization of Spirocyclic Carboxylic Acid Building Blocks in Drug Discovery

This guide outlines the strategic application, synthesis, and physicochemical advantages of spirocyclic carboxylic acid building blocks in modern drug discovery. [1][2] Executive Summary The "Escape from Flatland" paradi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and physicochemical advantages of spirocyclic carboxylic acid building blocks in modern drug discovery.

[1][2]

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted medicinal chemistry from planar, aromatic-dominated scaffolds to three-dimensional (3D), sp


-rich architectures.[1] Spirocyclic carboxylic acids represent a premier class of building blocks in this transition. By replacing flat phenyl or heteroaromatic rings with rigid spirocyclic cores (e.g., spiro[3.3]heptane), researchers can improve aqueous solubility, block metabolic hotspots, and access novel intellectual property (IP) space without sacrificing ligand-target binding affinity. This guide details the properties, synthesis, and application of these critical scaffolds.

The 3D Imperative: Physicochemical Advantages

Spirocyclic scaffolds offer a unique combination of structural rigidity and three-dimensionality that flexible alkyl chains or flat aromatics cannot match.[1]

Vectorial Alignment & Bioisosterism

Unlike flexible linkers that suffer a high entropic penalty upon binding, spirocycles are conformationally locked. However, unlike planar aromatics (bond angle ~120°), spirocycles project substituents at distinct vectors (often ~109.5° or distorted angles due to ring strain).

  • Phenyl Bioisosterism: The spiro[3.3]heptane core is a validated bioisostere for the phenyl ring.[2] It matches the spatial volume of a benzene ring but projects substituents in a non-planar fashion, often improving fit within globular protein pockets.

  • Proline Mimetics: Nitrogen-containing spiro acids (e.g., 5-azaspiro[2.4]heptane-6-carboxylic acid ) act as rigidified proline analogs, locking peptide backbones into specific turn geometries (e.g.,

    
    -turns).[1]
    
Metabolic Stability & Solubility
  • Metabolic Blocking: Planar aromatic rings are prone to oxidation by Cytochrome P450 enzymes (e.g., arene oxide formation). Saturated spirocycles lack these

    
    -systems, rendering them inert to oxidative aromatization.[1]
    
  • Solubility (LogP/LogD): Increasing the fraction of sp

    
     carbons (
    
    
    
    ) typically disrupts crystal packing energy, lowering the melting point and increasing aqueous solubility compared to flat analogs.
PropertyPhenyl RingSpiro[3.3]heptaneImpact
Geometry Planar (2D)Rigid (3D)Access to new chemical space
Metabolism High (CYP oxidation)Low (Inert core)Extended Half-life (

)
Solubility LowModerate/HighImproved Bioavailability
Lipophilicity High LogPTunable LogPReduced non-specific binding

Key Building Blocks

The following carboxylic acid building blocks are commercially available or synthetically accessible for immediate deployment.

Structure ClassBuilding Block NameApplication
Carbocycle Spiro[3.3]heptane-2-carboxylic acid Phenyl bioisostere; linker replacement.[1]
Azaspiro 2-Azaspiro[3.3]heptane-6-carboxylic acid Piperidine/Piperazine bioisostere; GABA analog.[1]
Azaspiro 5-Azaspiro[2.4]heptane-6-carboxylic acid Rigid Proline mimetic (e.g., HCV inhibitors).[1]
Oxaspiro 2-Oxaspiro[3.3]heptane-6-carboxylic acid Polarity modulation; Morpholine bioisostere.[1]

Synthetic Methodologies

Reliable synthesis of these strained rings is critical. Below is a standard protocol for the carbocyclic core, followed by a visualization of the workflow.

Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

Objective: Synthesize the core spiro acid from commercially available cyclobutane precursors via double alkylation and decarboxylation.[1]

Reagents:

  • 1,1-Bis(bromomethyl)cyclobutane[1]

  • Diethyl malonate[1]

  • Sodium ethoxide (NaOEt) / Ethanol (EtOH)

  • Potassium hydroxide (KOH) / Water

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Cyclization (Double Alkylation):

    • Prepare a solution of NaOEt (2.2 equiv) in dry EtOH under

      
       atmosphere.
      
    • Add diethyl malonate (1.0 equiv) dropwise at 0°C; stir for 30 min to generate the enolate.

    • Add 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) slowly.[1]

    • Heat to reflux (80°C) for 12–16 hours. Monitor by TLC/LCMS for consumption of the dibromide.

    • Workup: Cool, remove solvent in vacuo, partition between water/EtOAc. Dry organic layer (

      
      ) and concentrate to yield Diethyl spiro[3.3]heptane-2,2-dicarboxylate .[1]
      
  • Hydrolysis:

    • Dissolve the diester in EtOH/H

      
      O (1:1). Add KOH (4.0 equiv).
      
    • Reflux for 4 hours.

    • Acidify with conc. HCl to pH 1. Extract with ether. The product is Spiro[3.3]heptane-2,2-dicarboxylic acid .[1]

  • Decarboxylation:

    • Heat the neat dicarboxylic acid to 180–200°C in an oil bath.

    • CO

      
       evolution will be observed. Maintain heat until gas evolution ceases (~30–60 min).
      
    • Purification: Recrystallize the residue from hexanes/EtOAc or sublime to obtain pure Spiro[3.3]heptane-2-carboxylic acid .[1]

Synthetic Workflow Visualization

SpiroSynthesis Start 1,1-Bis(bromomethyl) cyclobutane Intermediate Diethyl spiro[3.3] heptane-2,2-dicarboxylate Start->Intermediate Cyclization (Reflux EtOH) Malonate Diethyl Malonate + NaOEt Malonate->Intermediate Diacid Spiro[3.3]heptane 2,2-dicarboxylic acid Intermediate->Diacid Hydrolysis (KOH, H2O) Product Spiro[3.3]heptane 2-carboxylic acid Diacid->Product Thermal Decarboxylation (-CO2, 200°C)

Caption: Synthetic route for the construction of the spiro[3.3]heptane scaffold via malonate alkylation and thermal decarboxylation.

Case Studies in Drug Discovery

Ledipasvir (HCV NS5A Inhibitor)

Challenge: Developing a potent inhibitor of the Hepatitis C Virus NS5A protein required a linker that could rigidly orient the imidazole-benzimidazole core while maintaining metabolic stability. Solution: The use of 5-azaspiro[2.4]heptane-6-carboxylic acid (derived from 4-hydroxyproline via cyclopropanation) provided a constrained "kink" in the peptide-like backbone.[1] Outcome: This spiro-proline motif reduced the entropic cost of binding and blocked potential metabolic oxidation sites on the pyrrolidine ring, contributing to Ledipasvir's picomolar potency and once-daily dosing profile.[1]

Vorinostat (SAHA) Analogs

Challenge: Vorinostat, a histone deacetylase (HDAC) inhibitor, contains a phenyl ring cap group. While effective, the phenyl ring limits solubility and IP freedom. Solution: Researchers replaced the phenyl ring with a spiro[3.3]heptane core.[2][3][4] Outcome: The spirocyclic analogs maintained HDAC inhibition potency (due to similar spatial volume) but exhibited improved solubility and distinct metabolic profiles, demonstrating the utility of spiro-acids as direct "drop-in" bioisosteres for phenyl rings.[1]

Future Outlook

The field is moving toward automated library synthesis using these building blocks. "On-DNA" synthesis of spirocyclic libraries is emerging, allowing for the screening of billions of spiro-compounds.[1] Furthermore, the development of chiral spiro-acids (e.g., enantiopure spiro[3.3]heptanes) allows for precise probing of chiral protein pockets, a level of specificity unattainable with symmetric phenyl rings.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Link, J. O., et al. (2014).[5] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1][6][7] Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[3][4][8] Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

Foundational

Technical Deep Dive: The 1,9-Dioxaspiro[5.5]undecane Scaffold

The following technical guide is structured to address the specific properties, synthetic pathways, and medicinal applications of the 1,9-dioxaspiro[5.5]undecane scaffold. Editorial Note: This guide explicitly distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific properties, synthetic pathways, and medicinal applications of the 1,9-dioxaspiro[5.5]undecane scaffold.

Editorial Note: This guide explicitly distinguishes the 1,9-isomer (a synthetic spiro-ether scaffold used in medicinal chemistry) from the naturally occurring 1,7-isomer (the spiroketal sex pheromone of Bactrocera oleae). While the 1,7-isomer is famous in chemical ecology, the 1,9-isomer is a critical "privileged structure" in diversity-oriented synthesis (DOS) and drug discovery.

Domain: Medicinal Chemistry & Synthetic Methodology Document Type: Technical Whitepaper

Executive Summary: The Structural Argument

The 1,9-dioxaspiro[5.5]undecane scaffold represents a specific subclass of spirocyclic ethers where the two oxygen atoms are positioned at the 1- and 9-positions of the undecane skeleton. Unlike its 1,7-isomer (a true spiroketal with an O-C-O linkage), the 1,9-isomer typically features a spiro[tetrahydropyran-2,4'-tetrahydropyran] architecture.

This structural distinction is paramount for drug development:

  • 1,7-Isomer (Spiroketal): Dominated by the anomeric effect; thermodynamically driven to specific axial conformations; hydrolytically labile in acid.

  • 1,9-Isomer (Spiro-ether): Lacks the full anomeric stabilization of the spiroketal; functions as a rigid, non-planar spacer; offers superior metabolic stability and vector positioning for library generation.

In modern medicinal chemistry, the 1,9-scaffold serves as a bioisostere for morpholine or piperidine spiro-fused systems, widely utilized in inhibitors for targets such as Acetyl-CoA Carboxylase (ACC) and Poly(ADP-ribose) Polymerase (PARP) .

Structural Architecture & Stereoelectronics

Nomenclature and Topology

The numbering of the spiro[5.5]undecane system dictates the chemical behavior.

  • Skeleton: Two cyclohexane rings sharing a single carbon (C6).

  • 1,9-Dioxa Configuration:

    • Ring A: Oxygen at position 1 (adjacent to the spiro center C6). This ring acts as a cyclic ether attached at the

      
      -position.
      
    • Ring B: Oxygen at position 9.[1][2][3] In the standard numbering path (7-8-9-10-11), position 9 is para to the spiro carbon. This makes Ring B a tetrahydropyran attached at its 4-position.

Conformational Dynamics

The 1,9-scaffold exhibits a "chair-chair" conformation. Unlike the 1,7-spiroketal, which is locked by the anomeric effect (hyperconjugation between oxygen lone pairs and the C-O


 orbital), the 1,9-isomer is governed by steric bulk and dipole minimization.
  • Vector Orientation: The scaffold orients substituents at the 3, 4, or 5 positions (Ring A) and 8 or 10 positions (Ring B) into defined vectors, roughly 90° orthogonal to each other. This allows for "L-shaped" drug pharmacophores.

  • Lipophilicity (LogP): The presence of two ether oxygens lowers the LogP compared to the carbocyclic spiro[5.5]undecane, improving water solubility while maintaining the rigid spiro-core.

Synthetic Methodologies

The synthesis of 1,9-dioxaspiro[5.5]undecanes is less trivial than the thermodynamic equilibration used for 1,7-spiroketals. The primary method relies on acid-catalyzed Prins spirocyclization .

The Prins Spirocyclization Strategy

This reaction couples a homoallylic alcohol (or similar nucleophile) with a cyclic ketone or aldehyde equivalent.

Mechanism:

  • Oxocarbenium Formation: Acid activation of a carbonyl precursor (often a cyclic acetal or ketone).

  • Prins Cyclization: Attack of an alkene moiety onto the oxocarbenium ion.

  • Termination: Trapping of the resulting carbocation by an internal nucleophile (the second hydroxyl or ether oxygen) to close the spiro ring.

Visualization of the Reaction Pathway

The following Graphviz diagram illustrates the logical flow of the Tandem Prins strategy used to generate the 1,9-scaffold.

PrinsSpirocyclization cluster_conditions Critical Parameters Precursor Homoallylic Alcohol / Unsaturated Ketal Activation Lewis Acid Activation (TMSOTf / TiCl4) Precursor->Activation -78°C, DCM Oxocarbenium Oxocarbenium Ion Intermediate Activation->Oxocarbenium Cyclization Prins Cyclization (C-C Bond Formation) Oxocarbenium->Cyclization 6-exo-trig Cation Secondary Carbocation Cyclization->Cation Trapping Nucleophilic Trapping (Ring B Closure) Cation->Trapping Intramolecular Etherification Product 1,9-Dioxaspiro[5.5]undecane Scaffold Trapping->Product Stereoselective Temp Temp: -78°C to 0°C Acid Acid: TMSOTf (Stoichiometric)

Caption: Logical flow of the Tandem Prins Spirocyclization yielding the 1,9-dioxaspiro[5.5]undecane core.

Experimental Protocol: Synthesis of 1,9-Dioxaspiro[5.5]undecane Derivatives

Objective: Synthesis of a functionalized 1,9-dioxaspiro[5.5]undecane core using a TMSOTf-promoted Prins protocol. This protocol is adapted from methodologies used for spiro-ether library generation (e.g., BenchChem and NIH library standards).

Reagents & Equipment
  • Substrate: 4-Methylene-tetrahydropyran derivative (or acyclic precursor).

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous NaHCO₃.

  • Equipment: Flame-dried round-bottom flask, inert atmosphere (Argon/Nitrogen), cryo-cooler.

Step-by-Step Methodology
  • Preparation of the Electrophile:

    • Dissolve the aldehyde or ketone precursor (1.0 equiv) and the homoallylic alcohol component (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Lewis Acid Initiation:

    • Cool the solution to -78 °C to ensure kinetic control and prevent polymerization.

    • Add TMSOTf (1.1 equiv) dropwise over 10 minutes. Note: The solution typically turns yellow/orange indicating oxocarbenium formation.

  • Cyclization Phase:

    • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours. This temperature ramp is crucial for the second cyclization event (Ring B closure).

  • Quench & Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃ at 0 °C.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 4:1). The 1,9-spiro isomer is typically less polar than open-chain byproducts.

Validation Criteria (Self-Validating System)
  • ¹H NMR (CDCl₃): Look for the disappearance of olefinic protons (5.0–6.0 ppm) and the appearance of the spiro-ether methine or methylene signals (3.4–4.0 ppm).

  • ¹³C NMR: The spiro quaternary carbon (C6) typically resonates between 95–105 ppm (characteristic of spiro-ethers/ketals).

Applications in Drug Discovery[4][5]

The 1,9-dioxaspiro[5.5]undecane scaffold acts as a rigid geometric spacer. Its utility is highlighted in the following therapeutic areas:

Comparative Utility Table
Feature1,9-Dioxaspiro[5.5]undecane (Synthetic)1,7-Dioxaspiro[5.5]undecane (Natural)
Primary Use MedChem Scaffold (Library Building Block)Pheromone (Agrochemicals)
Key Target ACC Inhibitors, GPCRs, PARP-1Bactrocera oleae (Olive Fly) Receptors
Stability High (Ether linkages)Moderate (Acetal linkage, acid sensitive)
Geometry Orthogonal Vectors (L-Shape)Linear/Axial Vectors
Derivatives Sulfonyl chlorides, Azides (Click chem)Hydroxyls (Pheromone precursors)
Case Study: ACC Inhibitors

Inhibitors of Acetyl-CoA Carboxylase (ACC) often require a central spiro-linker to position a carboxylic acid headgroup and a lipophilic tail. The 1,9-dioxaspiro system provides a bioisostere to the all-carbon spiro[5.5]undecane, improving metabolic stability (blocking P450 oxidation sites) while maintaining the necessary steric bulk to fill the enzyme's hydrophobic pocket.

Library Generation

Recent commercial catalogs (e.g., Smolecule, BenchChem) list derivatives like 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride and 4-azido-1,9-dioxaspiro[5.5]undecane .

  • Sulfonyl Chlorides: Used to synthesize sulfonamides for fragment-based screening.

  • Azides: Used in "Click Chemistry" (CuAAC) to rapidly attach the spiro-core to diverse pharmacophores.

References

  • Smolecule. (2024).[3] 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride: Synthesis and Applications. Retrieved from

  • National Institutes of Health (NIH) / PubChem. (2025). Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives. Retrieved from

  • BenchChem. (2025).[4] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes (and Dioxa-analogues). Retrieved from

  • Yadav, J. S., et al. (2017). Tandem Prins Spirocyclization for the Synthesis of 1,9-Dioxaspiro[5.5]undecane Scaffolds. ResearchGate. Retrieved from

  • University of Hertfordshire. (2025). 1,7-Dioxaspiro[5.5]undecane (Pheromone Context). PPDB: Pesticide Properties DataBase. Retrieved from

Sources

Exploratory

Whitepaper: The Third Dimension of Drug Discovery: A Guide to sp3-Rich Heterocyclic Scaffolds for Medicinal Chemistry Libraries

Abstract The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the planar, sp2-hybridized structures that have historically dominated screening libraries—a trend often dubbed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the planar, sp2-hybridized structures that have historically dominated screening libraries—a trend often dubbed the "escape from flatland."[1] This guide provides an in-depth technical exploration of sp3-rich heterocyclic scaffolds, which introduce crucial three-dimensionality into molecular design. An increased fraction of sp3-hybridized carbons (Fsp3) in drug candidates is strongly correlated with improved clinical success rates, owing to enhanced physicochemical properties such as increased solubility, improved metabolic stability, and greater selectivity.[2][3][4] We will dissect the foundational principles behind the design of these complex scaffolds, from biology-oriented and diversity-oriented synthesis to the strategic use of natural products as inspiration. This paper details robust synthetic methodologies, including complexity-generating cascade reactions and modern C(sp3)–H functionalization, that enable access to this novel chemical space.[5][6] Furthermore, we provide actionable protocols for both synthesis and screening, equipping researchers and drug development professionals with the knowledge to construct and validate next-generation medicinal chemistry libraries.

The Rationale for Three-Dimensionality in Drug Design

For decades, synthetic efforts in medicinal chemistry have been heavily skewed towards flat, aromatic compounds, largely due to the reliability and predictability of sp2-sp2 coupling reactions.[6] However, this has led to an over-exploration of a limited, two-dimensional chemical space. The biological reality is that protein binding sites are intricate, three-dimensional pockets. Ligands with greater 3D complexity can achieve more specific and nuanced interactions with these targets, forming a more extensive network of contacts that can lead to higher potency and selectivity.[7][8]

The metric most commonly used to quantify this three-dimensionality is the fraction of sp3-hybridized carbons (Fsp3) , defined as the number of sp3 carbons divided by the total carbon count.[9] A compelling body of evidence demonstrates a direct correlation between higher Fsp3 values and a greater likelihood of clinical success.[3][4]

Key Advantages of High Fsp3 Scaffolds:

  • Improved Solubility: Increasing the saturation of a molecule disrupts planarity and can reduce the crystal lattice energy, often leading to significantly better aqueous solubility—a critical factor for bioavailability, as approximately 90% of compounds in development are poorly soluble.[2][10]

  • Enhanced Metabolic Stability: Saturated carbon centers are generally less susceptible to metabolic attack (e.g., by cytochrome P450 enzymes) compared to electron-rich aromatic rings.[2][9]

  • Greater Selectivity: The rigid and defined 3D orientation of substituents on an sp3-rich scaffold allows for more precise engagement with a target's binding site, minimizing off-target interactions.[1][11]

  • Access to Novel Chemical Space: These scaffolds enable the exploration of previously untapped areas of chemical space, increasing the probability of finding hits against challenging targets like protein-protein interactions.[1][12]

The following diagram illustrates the fundamental relationship between scaffold topology and desired drug-like properties.

Caption: The correlation between increased Fsp3 and improved drug properties.

Design Principles for sp3-Rich Heterocyclic Libraries

The construction of a high-quality sp3-rich library is not a matter of chance; it is a deliberate process guided by established design principles. The goal is to create a collection of molecules that are not only structurally diverse and complex but also synthetically tractable and medicinally relevant.

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy that aims to efficiently generate a wide array of molecular scaffolds from a common starting material or a small set of building blocks.[2] Unlike target-oriented synthesis, which focuses on a single product, DOS prioritizes the exploration of chemical space. This is particularly effective for generating sp3-rich fragment libraries, as it allows for the rapid creation of structurally diverse compounds whose modular synthesis can quickly inform structure-activity relationships (SAR).[13]

Natural Product Scaffolds as Inspiration

Natural products have long been a cornerstone of drug discovery, as they are biologically validated starting points that have been evolutionarily optimized for bioactivity.[12] While the total synthesis of complex natural products can be arduous, using their core scaffolds as inspiration is a highly effective strategy. This "top-down" approach can involve simplifying natural product frameworks or using key structural motifs, such as bridged or spirocyclic systems, to design novel, sp3-rich libraries with inherent biological relevance.[11][12]

Privileged Structures and Bioisosteres

Certain heterocyclic motifs are designated as "privileged structures" due to their ability to bind to multiple biological targets with high affinity.[11] These scaffolds, such as piperidines and pyrrolidines, often possess rigid, well-defined 3D architectures that are complementary to the binding sites of major protein families.[10][11] Incorporating these validated cores into library design increases the hit rate for new targets. Furthermore, the strategic use of sp3-rich bioisosteres—for instance, replacing a flexible piperazine with a rigid diazaspiro[3.3]heptane—can lock in favorable conformations and improve pharmacokinetic properties.[9]

Key Synthetic Strategies for Accessing sp3-Rich Scaffolds

The primary challenge in building 3D libraries lies in the synthesis. Traditional cross-coupling methods are often inadequate for constructing complex sp3-rich frameworks.[14] Consequently, modern synthetic organic chemistry has developed a toolkit of powerful reactions to meet this challenge.

The general workflow for creating and utilizing these libraries is outlined below.

Library_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization Design 1. Scaffold Design (DOS, Natural Products, Computational) Synthesis 2. Chemical Synthesis (Cascade Rxns, C-H Func.) Design->Synthesis Library 3. Library Generation Synthesis->Library Screening 4. Biological Screening (FBDD, HTS) Library->Screening HitToLead 5. Hit-to-Lead Optimization Screening->HitToLead

Sources

Foundational

Technical Guide: Novel Spirocyclic Acids for Fragment-Based Drug Design (FBDD)

Executive Summary The dominance of planar, aromatic scaffolds in screening libraries has historically contributed to high attrition rates in late-stage clinical trials due to poor physicochemical properties (low solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dominance of planar, aromatic scaffolds in screening libraries has historically contributed to high attrition rates in late-stage clinical trials due to poor physicochemical properties (low solubility, high lipophilicity).[1] This guide details the strategic implementation of spirocyclic acids as high-


 fragments. Unlike traditional aromatic acids, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) offer defined, non-planar exit vectors and superior metabolic stability while maintaining the low molecular weight required for FBDD.[1] This document provides actionable protocols for their synthesis, physicochemical profiling, and biophysical screening.[1]

Part 1: The Geometric & Physicochemical Rationale

Escaping Flatland: The Imperative

The correlation between molecular saturation and clinical success is well-established.[1] Lovering et al. defined the fraction of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 hybridized carbons (

) as a key descriptor of molecular complexity.[1][2]
  • Solubility: Spirocycles disrupt crystal lattice packing energy more effectively than planar rings, significantly enhancing aqueous solubility—a critical parameter for fragment screening at high concentrations (mM range).[1]

  • Vectorial Definition: A central quaternary spiro-carbon forces substituents into orthogonal planes, allowing the exploration of 3D chemical space inaccessible to biphenyl or fused-ring systems.[1]

Vector Analysis Visualization

The following diagram illustrates the topological difference between a classic planar fragment and a spirocyclic acid fragment.

DesignLogic Planar Planar Scaffold (e.g., Benzoic Acid) Prop1 High Lattice Energy (Low Solubility) Planar->Prop1 Prop2 2D Exit Vectors (Limited Exploration) Planar->Prop2 Spiro Spirocyclic Scaffold (e.g., Spiro[3.3]heptane acid) Prop3 Disrupted Packing (High Solubility) Spiro->Prop3 Prop4 Orthogonal Vectors (3D Exploration) Spiro->Prop4 Outcome1 High Attrition Risk Prop1->Outcome1 Prop2->Outcome1 Outcome2 Improved Clinical Success Prop3->Outcome2 Prop4->Outcome2

Figure 1: Comparative analysis of planar vs. spirocyclic scaffolds in fragment design, highlighting the impact on solubility and vector orientation.

Part 2: Synthetic Methodology

Target Scaffold: Spiro[3.3]heptane-2,6-dicarboxylic Acid

This scaffold serves as a versatile "hub."[1][3] The carboxylic acid moieties act as handles for amide coupling (fragment growing) or as warheads for electrostatic interactions (e.g., salt bridges with Arginine/Lysine residues).[1]

Protocol: Synthesis of Fecht’s Acid Derivative

Objective: Synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid via cyclization.[1]

Reagents:

  • Pentaerythritol tetrabromide[1]

  • Diethyl malonate[1]

  • Sodium ethoxide (NaOEt)[1]

  • Ethanol (EtOH) / Hydrochloric acid (HCl)[1]

Step-by-Step Workflow:

  • Double Alkylation (Spiro-cyclization):

    • Prepare a solution of NaOEt (4.0 eq) in anhydrous EtOH.

    • Add diethyl malonate (2.2 eq) followed by pentaerythritol tetrabromide (1.0 eq).

    • Reflux the mixture for 48 hours. The formation of the quaternary center requires high thermal energy to overcome steric strain.

    • Mechanism:[3][4] Sequential

      
       substitutions form the two cyclobutane rings sharing the central carbon.
      
  • Hydrolysis & Decarboxylation:

    • Isolate the tetra-ester intermediate via filtration and evaporation.[1]

    • Hydrolyze using 6M NaOH (reflux, 4h) to yield the tetra-acid.

    • Acidify with conc.[1] HCl to pH 1.[1]

    • Crucial Step (Decarboxylation): Heat the neat solid to 180–200°C. Evolution of

      
       indicates conversion to the di-acid.[1] Monitor via TGA (Thermogravimetric Analysis) if available to prevent degradation.[1]
      
  • Purification:

    • Recrystallize from water/ethanol.[1][5]

    • QC Check:

      
       NMR must show characteristic cyclobutane multiplets at 
      
      
      
      2.2–2.6 ppm.[1]

Part 3: Physicochemical Profiling

Before screening, fragments must pass strict QC criteria.[1] Spirocyclic acids often exhibit distinct profiles compared to aromatics.

PropertyBenzoic Acid (Reference)Spiro[3.3]heptane AcidImpact on FBDD
Hybridization (

)
0.000.78Higher complexity, lower promiscuity.[1]
Solubility (PBS, pH 7.4) ModerateHigh (>50 mM)Allows high-concentration NMR screening without aggregation.[1]
Vectors 120° (Planar)90° (Orthogonal)Accesses sub-pockets perpendicular to the primary binding site.[1]
Metabolic Stability Prone to oxidationHigh (Blocked metabolism)Reduces clearance in downstream lead optimization.[1]

Part 4: Screening Workflow (STD-NMR)

Why STD-NMR?

Spirocyclic fragments typically bind with low affinity (


 in mM range).[1] Surface Plasmon Resonance (SPR) may suffer from refractive index artifacts at these concentrations. Saturation Transfer Difference (STD) NMR  is the gold standard as it detects transient binding and maps the ligand's binding epitope.
Experimental Protocol

Sample Preparation:

  • Protein: 10–20

    
    M recombinant protein in deuterated buffer (
    
    
    
    or PBS/10%
    
    
    ).
  • Ligand: 0.5–1.0 mM spirocyclic fragment (50-100x excess).

  • Control: Run a "ligand-only" spectrum to ensure no signals overlap with protein resonances.

Acquisition Parameters:

  • On-Resonance Irradiation: Apply a train of Gaussian pulses at a frequency where only protein protons resonate (e.g., -1.0 ppm or 10-12 ppm).[1]

  • Off-Resonance Irradiation: Apply pulses at a frequency far from any signal (e.g., 30 ppm).[1]

  • Difference Spectrum: Subtract On-Resonance from Off-Resonance.

    • Result: Only ligand protons receiving magnetization transfer (via NOE) from the protein will appear.[1]

    • Interpretation: Protons closest to the protein surface show the strongest STD effect, defining the "binding epitope."

Screening Cascade Diagram[1]

ScreeningCascade Library Spirocyclic Acid Library (QC: LC-MS purity >95%) Solubility Solubility Filter (DLS / Nephelometry) Library->Solubility Remove Aggregators Primary Primary Screen: STD-NMR (Binder Identification) Solubility->Primary 1 mM Conc. Validation Orthogonal: SPR/Kd (Affinity Confirmation) Primary->Validation Validated Hits Structural X-ray Crystallography (Soak System) Validation->Structural Prioritize

Figure 2: Screening cascade for spirocyclic fragments, emphasizing solubility filtering prior to NMR.

Part 5: Fragment Elaboration (Fragment-to-Lead)

Once a spirocyclic acid hit is identified, the "Acid" moiety becomes the vector for growth.[1]

  • Amide Coupling: The carboxylic acid is coupled with diverse amines to probe adjacent sub-pockets.[1]

  • Rigidification: Unlike flexible alkyl chains, the spiro-core holds the new substituent in a fixed vector.[1]

  • Case Example: In the development of inhibitors for PLK4 (Polo-like Kinase 4), replacing a planar linker with a spiro[2.5]octane moiety improved metabolic stability and selectivity by orienting the warhead precisely toward the catalytic lysine [1].[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6][7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][6] Link

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2733-2740.[1] Link

  • Mayer, M., & Meyer, B. (1999).[1] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.[1] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(21), 3524–3529.[1] Link

Sources

Exploratory

1,9-dioxaspiro[5.5]undecane-4-carboxylic acid chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract 1,9-Dioxaspiro[5.5]undecane-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a fascinating, yet sparsely documented, molecule that merges the rigid, three-dimensional architecture of a spiroketal with the versatile functionality of a carboxylic acid. This guide provides a comprehensive analysis of its chemical structure, drawing upon fundamental principles of organic chemistry and spectroscopic data from analogous compounds to predict its properties and potential applications. The inherent chirality and conformational constraints of the spirocyclic system, combined with the chemical reactivity of the carboxylic acid group, make this compound a compelling scaffold for medicinal chemistry and materials science. This document serves as a foundational reference for researchers interested in the synthesis, characterization, and utilization of this and related spiroketal-containing molecules.

Introduction to the 1,9-Dioxaspiro[5.5]undecane Scaffold

The 1,9-dioxaspiro[5.5]undecane core is a privileged heterocyclic motif found in a variety of biologically active natural products.[1][2] Its defining feature is a spirocyclic junction where two six-membered tetrahydropyran rings are joined by a single carbon atom.[3] This arrangement imparts significant conformational rigidity and a defined three-dimensional geometry, which are desirable features in the design of selective ligands for biological targets.[4] The presence of two oxygen atoms within the spiroketal structure introduces polarity and the potential for hydrogen bonding, influencing the molecule's solubility and interaction with biological macromolecules.

The subject of this guide, 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (Molecular Formula: C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol ), appends a carboxylic acid group to this spirocyclic core, thereby introducing a site for further chemical modification and a handle for modulating the compound's physicochemical properties, such as acidity and lipophilicity.[5]

Structural and Stereochemical Analysis

The chemical structure of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid presents several key features for in-depth analysis: the spiroketal core, the carboxylic acid substituent, and the resulting stereochemistry.

The Spiroketal Core: Conformational Rigidity and the Anomeric Effect

The spiroketal moiety is characterized by a central quaternary carbon (C5) bonded to two oxygen atoms, each part of a separate ring. The conformational behavior of spiroketals is largely governed by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation.[6][7] In the case of 1,9-dioxaspiro[5.5]undecane, the "doubly anomeric" stabilization, where both C-O bonds of the spirocenter are axial to the adjacent ring, leads to a highly stabilized and rigid conformation.[8]

The chair-chair conformation of the two tetrahydropyran rings is the most likely and stable arrangement. The rigidity of this scaffold is a key attribute, as it reduces the entropic penalty upon binding to a biological target.[9]

The Carboxylic Acid Moiety: A Hub of Reactivity and Polarity

The carboxylic acid group (-COOH) is a highly versatile functional group.[10][11] It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be partially or fully deprotonated to the carboxylate anion (-COO⁻), significantly increasing the molecule's polarity and water solubility.[12]

The carboxylic acid group can undergo a wide range of chemical transformations, including:

  • Esterification: Reaction with alcohols to form esters.[13]

  • Amide formation: Reaction with amines to form amides.[14]

  • Reduction: Conversion to a primary alcohol.

  • Salt formation: Reaction with bases to form carboxylate salts.[13]

This chemical versatility makes the carboxylic acid a crucial handle for creating derivatives with tailored properties for drug discovery or materials science applications.

Stereochemistry: Chirality and Diastereoisomerism

The structure of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid contains at least one stereocenter at the C4 position, where the carboxylic acid is attached. The spirocyclic nature of the core can also give rise to axial chirality.[15][16] The presence of the substituent on the cyclohexane ring means that cis/trans isomerism is also possible, depending on the orientation of the carboxylic acid group relative to the spiroketal system (axial vs. equatorial).

The interplay between the stereocenter at C4 and the inherent chirality of the spiroketal can lead to multiple diastereomers with distinct three-dimensional shapes and, consequently, different biological activities and physical properties. The stereoselective synthesis of a specific isomer is a significant challenge and a key consideration for its potential applications.[1][17]

Predicted Spectroscopic Properties

Due to the lack of published experimental spectra for 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid, the following analysis is based on established principles for its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the spiroketal.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
Carboxylic Acid O-HStretching3300-2500Broad, Strong
C-H (sp³ hybridization)Stretching2950-2850Medium to Strong
Carboxylic Acid C=OStretching1760-1690Strong
Spiroketal C-OStretching1200-1000Strong

Table 1: Predicted IR Absorption Bands for 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.[18][19][20]

The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding, which often leads to the formation of dimers.[18] The C=O stretch is also a very strong and characteristic band. The strong C-O stretching bands from the spiroketal will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[21]

  • Protons on the Spiroketal Rings: The protons on the two tetrahydropyran rings will appear in the range of 1.5-4.0 ppm. The protons adjacent to the oxygen atoms (C2, C8, C10, C11) will be the most deshielded. The rigid, non-planar structure will likely result in complex splitting patterns due to diastereotopicity and restricted bond rotation.

  • Proton at C4: The chemical shift and coupling constant of the proton at C4 will be highly dependent on its axial or equatorial orientation.

¹³C NMR:

  • Carboxylic Acid Carbonyl Carbon (-C=O): This will appear as a weak signal in the downfield region, around 170-185 ppm.[21]

  • Spiroketal Carbon (C5): The quaternary carbon at the spiro center is expected to have a chemical shift in the range of 90-110 ppm.

  • Carbons Adjacent to Oxygen (C2, C8, C10, C11): These carbons will be deshielded and appear in the 60-80 ppm range.

  • Other sp³ Carbons: The remaining saturated carbons will resonate in the upfield region of the spectrum.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern will likely involve the loss of the carboxylic acid group (loss of 45 amu) and fragmentation of the spiroketal rings.

Proposed Synthetic Approach

While no specific synthesis for 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid has been reported, a plausible synthetic route can be proposed based on established methods for spiroketal and carboxylic acid synthesis. A common strategy for spiroketal formation is the acid-catalyzed cyclization of a dihydroxy ketone precursor.[3][9]

Synthetic_Pathway Start Commercially Available Starting Materials Intermediate1 Dihydroxy Ketone Precursor Start->Intermediate1 Multi-step synthesis Product 1,9-Dioxaspiro[5.5]undecane- 4-carboxylic acid Intermediate1->Product Acid-catalyzed spiroketalization Drug_Discovery_Logic Scaffold 1,9-Dioxaspiro[5.5]undecane Scaffold Properties Rigidity & 3D Structure Scaffold->Properties Functionality Carboxylic Acid (-COOH) Scaffold->Functionality Screening Biological Screening Properties->Screening Derivatization Chemical Derivatization Functionality->Derivatization Derivatization->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Drug discovery potential workflow.

Materials Science

The carboxylic acid functionality allows for the incorporation of the rigid spiroketal unit into polymers or other materials. This could be used to create materials with specific thermal or mechanical properties. The chirality of the molecule could also be exploited in the development of chiral stationary phases for chromatography or as a component in asymmetric catalysis.

Conclusion

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid represents a structurally intriguing molecule with significant untapped potential. While experimental data on this specific compound is scarce, a thorough analysis of its constituent functional groups provides a solid foundation for predicting its chemical behavior and spectroscopic properties. The combination of a rigid, three-dimensional spiroketal core and a versatile carboxylic acid functional group makes it a promising scaffold for the development of new therapeutics and advanced materials. Further research into the synthesis and characterization of this and related compounds is warranted to fully explore their potential.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Hughes, D. L. (2014). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. The Journal of Organic Chemistry, 79(18), 8574-8584.
  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Nafie, L. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(15), 3153-3164.
  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective synthesis of benzannulated spiroketals: Influence of the aromatic ring on reactivity and conformation. Organic Letters, 11(16), 3670–3673.
  • LabXchange. (2025, January 2). Carboxylic Acid Functional Group. Retrieved from [Link]

  • Arote, S. (2024, September 13). Examining The Properties And Power Of Carboxylic Acid. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793.
  • de la Cruz, P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30866-30887.
  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 869-880.
  • Lee, H. K., & Kim, K. (2005). An Anomeric Control on Remote Stereochemistry in the Synthesis of Spiroketals. Journal of the American Chemical Society, 127(23), 8264–8265.
  • Greece, D. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medical and Organic Chemistry.
  • Young, E. G., Li, F. F., & Brimble, M. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports, 42(11), 1234-5678.
  • Study Mind. (2022, April 18). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Retrieved from [Link]

  • Elmhurst College. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]

  • Favre, S., Vogel, P., & Gerber-Lemaire, S. (2008). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Molecules, 13(10), 2570–2600.
  • Glacon, V., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1426-1435.
  • Kumar, A., & Shaw, A. K. (2025, January 1). Harnessing the Reactivity of Cyclopropenes in the Synthesis of Spiroketals via Putative Generation of Donor–Acceptor Cyclopropanes. Organic Letters.
  • Hughes, D. L. (2024, December 9). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters.
  • Brimble, M. A., & Young, E. G. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 17(28), 6746-6765.
  • M., Majumdar, S., & Giri, S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(8), 1903-2012.
  • Brimble, M. A., & Gibson, J. S. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 245-276.
  • ResearchGate. (n.d.). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Retrieved from [Link]

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611.
  • Wikipedia. (n.d.). Spiroketal. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid. Retrieved from [Link]

  • Al-Jalal, N. A. (2011). Conformational behaviors of 1,7-dioxa-spirou[22][22]ndecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Structure: THEOCHEM, 999(1-3), 110-116.

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3280.
  • ResearchGate. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-dioxaspiro[5.5]undecan-5-one. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid Derivatives

Introduction The 1,9-dioxaspiro[5.5]undecane core represents a significant class of spiroketal motifs. Spiroketals are privileged structures found in a vast array of natural products, including insect pheromones, antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,9-dioxaspiro[5.5]undecane core represents a significant class of spiroketal motifs. Spiroketals are privileged structures found in a vast array of natural products, including insect pheromones, antibiotics, and marine toxins.[1][2][3] Their rigid, three-dimensional conformation makes them attractive scaffolds in medicinal chemistry and drug discovery, where they can orient substituents in precise vectors to interact with biological targets.[3][4] The incorporation of a carboxylic acid moiety, or its derivatives, at the C4 position of the spiro[5.5]undecane framework provides a critical handle for modulating physicochemical properties such as solubility, polarity, and metabolic stability, as well as for forming prodrugs or engaging in specific ionic interactions with target proteins.

This document serves as a technical guide for researchers, chemists, and drug development professionals, outlining the core principles and detailed protocols for the synthesis of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven experimental procedures, and offer insights into achieving stereochemical control, a paramount challenge in spiroketal synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the spiroketal framework is a pivotal step that can be approached through several strategic pathways. The choice of method often depends on the desired stereochemical outcome (kinetic vs. thermodynamic control) and the sensitivity of the functional groups present in the precursor molecule.

Strategy 1: Acid-Catalyzed Spiroketalization of Dihydroxy Ketone Precursors

The most classical and widely employed method for spiroketal synthesis is the acid-promoted intramolecular cyclization of a suitable dihydroxy ketone precursor.[2][5][6] This approach typically proceeds under thermodynamic control, leading to the most stable spiroketal isomer.

Causality and Mechanistic Insight: The reaction is initiated by protonation of the ketone carbonyl, enhancing its electrophilicity. This is followed by a sequential intramolecular attack of the two hydroxyl groups to form two new C-O bonds, ultimately yielding the spiroketal after the elimination of water. The stereochemical outcome of this thermodynamically controlled process is governed by a combination of steric and stereoelectronic factors, most notably the anomeric effect .[7][8] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spiro center) to occupy an axial position.[8] This is due to a stabilizing hyperconjugation interaction between a lone pair on a ring oxygen and the antibonding (σ*) orbital of the adjacent, axially-oriented C-O bond.[7][9] Consequently, the major product is often the one that maximizes these stabilizing anomeric interactions, typically resulting in a "doubly anomeric" conformation where both C-O bonds of the adjacent rings are axial relative to the other ring.

Spiroketalization_Mechanism cluster_0 Precursor cluster_1 Reaction cluster_2 Product Precursor Dihydroxy Ketone Precursor Protonation Protonation of Ketone Precursor->Protonation H⁺ (cat.) Hemiketal Hemiketal Formation Protonation->Hemiketal 1st OH attack Oxocarbenium Oxocarbenium Ion Intermediate Hemiketal->Oxocarbenium -H₂O Cyclization Final Ring Closure Oxocarbenium->Cyclization 2nd OH attack Product Thermodynamically Stable Spiroketal Cyclization->Product -H⁺

Caption: Acid-catalyzed spiroketalization workflow.

Strategy 2: Modern and Alternative Synthetic Routes

While acid-catalyzed cyclization is robust, the need for stereochemical diversity and compatibility with sensitive substrates has driven the development of alternative methods.

  • Kinetically Controlled Cyclizations: To access less stable, non-anomeric spiroketals, kinetically controlled reactions are necessary.[10][11] These methods, such as the spirocyclization of glycal epoxides, can proceed with either inversion or retention of configuration at the anomeric carbon, independent of the final product's thermodynamic stability.[10][12] This allows for the synthesis of a wider range of stereoisomers for structure-activity relationship (SAR) studies.

  • Oxidative Radical Cyclization: This approach provides a valuable alternative for substrates that are acid-labile.[2] It typically involves the generation of an oxygen-centered radical from a precursor alcohol, which then undergoes an intramolecular hydrogen abstraction and subsequent cyclization to form the spiroketal. This method often favors the formation of kinetic products.[2]

  • Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, can catalyze the stereoselective intramolecular cyclization of dihydroxy ketone precursors.[13] The mechanism often involves the formation of a hemiketal intermediate, which then attacks an allylic alcohol activated by the Pd(II) catalyst, affording the spiroketal with high stereocontrol.[13]

  • Synthesis from Lactones: Lactones serve as excellent precursors for spiroketals. The strategy can involve the nucleophilic addition of an organometallic reagent to the lactone, forming a lactol (a cyclic hemiacetal), which then undergoes acid-induced cyclization with a tethered hydroxyl group to furnish the spiroketal.[1]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for a representative synthesis of a 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid derivative, proceeding through the classical dihydroxy ketone pathway.

Protocol 1: Synthesis of Dihydroxy Ketone Precursor (Ethyl 8,10-dihydroxy-6-oxodecanoate)

This protocol outlines the synthesis of a suitable dihydroxy ketone precursor via a Michael addition followed by a Grignard reaction.

Expertise & Experience: The choice of protecting groups is paramount. Here, an ethyl ester is used for the eventual carboxylic acid functionality as it is stable to the Grignard reaction conditions and can be readily hydrolyzed in a final step. A silyl ether (TBS) is used to protect the primary alcohol, as it can be selectively removed without affecting the ester.

Materials & Reagents:

Reagent Formula MW Supplier Cat. No.
Ethyl acrylate C₅H₈O₂ 100.12 Sigma-Aldrich 01630
1,3-Propanediol C₃H₈O₂ 76.09 Sigma-Aldrich P50404
p-Toluenesulfonic acid C₇H₈O₃S 172.20 Sigma-Aldrich 402885
4-Bromobut-1-ene C₄H₇Br 135.00 Sigma-Aldrich 17400
Magnesium turnings Mg 24.31 Sigma-Aldrich 403148
tert-Butyldimethylsilyl chloride C₆H₁₅ClSi 150.72 Sigma-Aldrich 19559
Imidazole C₃H₄N₂ 68.08 Sigma-Aldrich I2399
Ozone (O₃) O₃ 48.00 Generated in situ N/A
Triphenylphosphine C₁₈H₁₅P 262.29 Sigma-Aldrich T84409
Hydrochloric acid (HCl) HCl 36.46 Sigma-Aldrich 320331
Dichloromethane (DCM) CH₂Cl₂ 84.93 Fisher Scientific D143
Diethyl ether (Et₂O) (C₂H₅)₂O 74.12 Fisher Scientific E138

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | T425 |

Step-by-Step Procedure:

  • Synthesis of 4-(tert-butyldimethylsilyloxy)but-1-ene:

    • To a solution of 4-bromobut-1-ene (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the silylated alkene.

  • Grignard Reagent Formation and Addition:

    • Activate magnesium turnings (1.5 eq) in anhydrous THF. Add a solution of the silylated alkene from step 1 (1.2 eq) in THF dropwise to initiate Grignard formation.

    • In a separate flask, cool a solution of ethyl acrylate (1.0 eq) in anhydrous THF to -78 °C.

    • Add the prepared Grignard reagent dropwise to the ethyl acrylate solution. Stir at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate. This provides the keto-ester precursor with a terminal double bond.

  • Ozonolysis to Dihydroxy Ketone:

    • Dissolve the product from step 2 in a 1:1 mixture of DCM and methanol at -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add triphenylphosphine (1.5 eq) and allow the mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture. The crude product contains the protected dihydroxy ketone.

    • To deprotect the TBS ether, dissolve the crude material in THF and add a 1M solution of TBAF (1.1 eq). Stir for 2 hours at room temperature.

    • Quench with water, extract with ethyl acetate, dry, and concentrate. Purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure dihydroxy ketone precursor, ethyl 8,10-dihydroxy-6-oxodecanoate.

Protocol 2: Acid-Catalyzed Spiroketalization

This protocol describes the cyclization of the dihydroxy ketone precursor to form the target spiroketal framework.

Trustworthiness: This protocol is a self-validating system. The disappearance of the starting material and the appearance of a single major product (as monitored by TLC or LC-MS) confirms the reaction's progress. The final product's structure and stereochemistry must be confirmed by rigorous spectroscopic analysis (NMR, MS), which validates the success of the cyclization.

Materials & Reagents:

Reagent Formula MW Notes
Ethyl 8,10-dihydroxy-6-oxodecanoate C₁₂H₂₂O₅ 246.30 From Protocol 1
Pyridinium p-toluenesulfonate (PPTS) C₁₃H₁₅NO₃S 281.33 Mild acid catalyst
Benzene or Toluene C₆H₆ / C₇H₈ 78.11 / 92.14 Anhydrous, for azeotropic water removal
Sodium bicarbonate (NaHCO₃) NaHCO₃ 84.01 For quenching

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • Dissolve the dihydroxy ketone precursor (1.0 eq) in anhydrous toluene (approx. 0.05 M concentration).

    • Add a catalytic amount of PPTS (0.1 eq).

  • Spiroketalization:

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the spiroketal product.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using an ethyl acetate/hexane gradient) to yield the pure ethyl 1,9-dioxaspiro[5.5]undecane-4-carboxylate.

Caption: Experimental workflow for spiroketalization.

Data Summary

The choice of acid catalyst and solvent can significantly impact the yield and diastereoselectivity of the spiroketalization.

CatalystSolventTemperatureTypical YieldKey Considerations
PPTSTolueneReflux75-90%Mild conditions, good for sensitive substrates.[14]
Camphorsulfonic acid (CSA)DCMRoom Temp.70-85%Stronger acid, faster reaction times.
Trifluoroacetic acid (TFA)DCM0 °C to RTVariableVery strong acid, risk of side reactions/degradation.
Chiral Phosphoric AcidsTolueneVariable60-95%Enables asymmetric synthesis for high enantioselectivity.[15]

Conclusion

The synthesis of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid derivatives is a challenging yet rewarding endeavor that provides access to valuable scaffolds for drug discovery. The classical acid-catalyzed cyclization of dihydroxy ketone precursors remains a cornerstone of this field, offering a reliable path to the thermodynamically favored spiroketal. Understanding the underlying principles of stereoelectronic control, particularly the anomeric effect, is crucial for predicting and rationalizing the stereochemical outcomes. For researchers seeking access to a broader range of stereoisomers, modern kinetic and metal-catalyzed methods offer powerful alternatives. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and exploration of this important class of molecules.

References

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). MDPI. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 395-414. [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. [Link]

  • Dudley, G. B., & Rychnovsky, S. D. (2011). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Accounts of Chemical Research, 44(4), 229-240. [Link]

  • Abe, H., Aoyagi, S., & Kibayashi, C. (2005). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 46(24), 4205-4208. [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). Molecules, 22(4), 549. [Link]

  • Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. (2021). Organic Chemistry Frontiers. [Link]

  • Demonstration of Stereospecificity in the β-Lactone-Initiated Spiroketal Synthesis. SYNLETT, 1999(1), 59-61. [Link]

  • Sperry, J., & Brimble, M. A. (2009). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Chemical Society Reviews, 38(11), 3128-3140. [Link]

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (2017). Organic Letters. [Link]

  • Pihko, P. M. (2009). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry, 13(14), 1351-1370. [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2015). Journal of the American Chemical Society. [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. [Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]

  • Phillips, A. J., & Uto, Y. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(5), 130-143. [Link]

  • Spiroketals. Wikipedia. [Link]

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. (2014). The Journal of Organic Chemistry. [Link]

  • Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol. (2016). ACS Publications. [Link]

  • ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. (2020). YouTube. [Link]

  • γ-Spiroketal γ-Lactones from 2-(γ-Hydroxyalkyl)furans: Syntheses of epi-Pyrenolides D and Crassalactone D. (2009). Organic Letters. [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (2018). Organic Letters, 20(24), 7937-7941. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Direct Kinetic Formation of Nonanomeric [6.5]-Spiroketals in Aqueous Media. (2007). The Journal of Organic Chemistry. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Molecules, 20(8), 13913-13938. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

Sources

Application

esterification methods for 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid

Executive Summary The esterification of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (CAS: 1520699-87-9) presents a unique challenge in organic synthesis. While the carboxylic acid moiety is standard, the spirocyclic et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (CAS: 1520699-87-9) presents a unique challenge in organic synthesis. While the carboxylic acid moiety is standard, the spirocyclic ether/ketal core requires careful selection of reagents to prevent acid-catalyzed ring opening, ketal hydrolysis, or thermodynamic isomerization of the spiro-junction.

This guide outlines three high-fidelity protocols designed to preserve the structural integrity of the spiro[5.5] scaffold while achieving quantitative conversion. We prioritize base-promoted alkylation and neutral coupling methods over traditional acid-catalyzed (Fischer) esterification, which poses a high risk of degrading the dioxaspiro framework.

Chemical Context & Structural Analysis[1][2][3]

The Substrate Challenge

The 1,9-dioxaspiro[5.5]undecane skeleton consists of two six-membered rings fused at a spiro carbon, with oxygen atoms typically positioned to create a bis-ether or spiroketal system.

  • Acid Sensitivity: If the oxygens are located at the spiro-junction (a spiroketal), the system is susceptible to hydrolysis under aqueous acidic conditions or ring-opening/polymerization in the presence of strong Lewis acids. Even if the structure is a spiro-ether (oxygens distal to the junction), the ring strain and potential for oxocarbenium ion formation necessitate mild conditions.

  • Steric Environment: The carboxylic acid at position 4 is situated on a cyclohexane-like ring. Depending on the conformation (axial vs. equatorial), the acid may be sterically shielded by the adjacent spiro-ring system, making bulky esterifications difficult.

Strategic Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on the desired ester and scale.

EsterificationStrategy Start Substrate: 1,9-dioxaspiro[5.5]undecane-4-COOH Target Target Ester Type? Start->Target Methyl Methyl Ester Target->Methyl Methylation Complex Complex/Bulky Alcohol Target->Complex Tertiary/Chiral Simple Simple Alkyl (Et, Bn, Allyl) Target->Simple Primary/Secondary Scale Scale? Methyl->Scale Steglich Protocol B: Steglich/EDC Coupling (Neutral Conditions) Complex->Steglich Coupling Required BaseAlk Protocol A: Base-Promoted Alkylation (Cs2CO3 + Alkyl Halide) Simple->BaseAlk Primary Choice TMS Protocol C: TMS-Diazomethane (Analytical/Small Scale) Scale->TMS < 100 mg Scale->BaseAlk > 100 mg

Figure 1: Strategic decision tree for selecting the optimal esterification method based on scale and target ester complexity.

Experimental Protocols

Protocol A: Base-Promoted Alkylation (Recommended)

Best for: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
Why:  This method avoids activating the carbonyl oxygen (which increases electrophilicity and Lewis acidity), thereby protecting the spiro-ether linkage.
Materials
  • Substrate: 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Electrophile: Alkyl Iodide (e.g., MeI) or Benzyl Bromide (1.2–1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).
    
  • Deprotonation: Add

    
     (488 mg, 1.5 mmol) in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the cesium carboxylate.
    
    • Note: Cesium is preferred over potassium for its "cesium effect," enhancing solubility and nucleophilicity in organic solvents.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 85 µL, 1.3 mmol) dropwise via syringe.

  • Reaction: Stir at RT. Monitor by TLC (typically 2–4 hours).

    • TLC Stain: Use Hanessian’s Stain (Cerium Molybdate) or PMA; the spiro-ether moiety does not stain well with UV alone.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Steglich/EDC Coupling

Best for: Coupling with complex, acid-sensitive, or bulky alcohols (e.g., t-butyl, chiral alcohols). Mechanism: Carbodiimide-mediated activation forming an O-acylisourea intermediate.

Materials
  • Substrate: 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (1.0 equiv)

  • Alcohol: R-OH (1.0–1.2 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) (Preferred over DCC for easier workup)

  • Catalyst: DMAP (0.1–0.2 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure
  • Setup: Dissolve the acid (1.0 mmol) and the target alcohol (1.1 mmol) in dry DCM (10 mL) at 0°C.

  • Catalyst Addition: Add DMAP (24 mg, 0.2 mmol).

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) in one portion.

  • Reaction: Allow the bath to warm to RT naturally and stir for 6–12 hours.

    • Mechanism Check: The DMAP acts as a nucleophilic catalyst, transferring the acyl group from the O-acylisourea to the alcohol, preventing the rearrangement to an unreactive N-acylurea.

  • Workup: Dilute with DCM, wash with dilute citric acid (0.5 M) or

    
     (sat.) to remove DMAP/EDC byproducts.
    
    • Critical: Do NOT wash with strong HCl, as this may open the spiro ring.

  • Purification: Silica gel chromatography.

Protocol C: TMS-Diazomethane Methylation

Best for: Analytical scale derivatization (e.g., for GC/HPLC analysis) or small-scale synthesis (<50 mg). Safety Note: TMS-Diazomethane is safer than Diazomethane but is still toxic. Use in a fume hood.

Materials
  • Substrate: 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid

  • Reagent: TMS-Diazomethane (2.0 M in Hexanes)

  • Solvent: Benzene/Methanol (3:1) or Toluene/Methanol (3:1)

    • Note: Methanol is required to protonate the TMS-diazomethane species to generate the active methylating agent (diazomethane equivalent) in situ.

Step-by-Step Procedure
  • Setup: Dissolve the acid (20 mg) in Toluene/MeOH (1 mL).

  • Addition: Add TMS-Diazomethane solution dropwise with stirring at RT until a persistent yellow color remains (indicating excess reagent).

  • Completion: Stir for an additional 10 minutes. Evolution of

    
     gas will be observed.
    
  • Quenching: Add a few drops of Acetic Acid or solid silica gel to quench excess reagent (yellow color disappears).

  • Isolation: Concentrate directly under reduced pressure. Quantitative yield is typical; often requires no purification.

Comparative Data Analysis

FeatureProtocol A (Base/Alkyl Halide)Protocol B (Steglich/EDC)Protocol C (TMS-CHN2)Fischer Esterification (Not Recommended)
pH Conditions Basic (pH 9-10)Neutral to Weakly BasicNeutralAcidic (pH < 1)
Spiro-Ring Stability Excellent Excellent Excellent Poor (Risk of Hydrolysis)
Steric Tolerance ModerateHighHigh (Methyl only)Low
Scalability High (Kg scale possible)ModerateLow (Safety limits)High
Byproducts Inorganic Salts (Easy removal)Urea (Water soluble if EDC)

, TMS-OMe (Volatile)
Water

Mechanism of Action: Base-Promoted Preservation

The primary reason for selecting Protocol A as the standard is the preservation of the spiroketal/ether core. The diagram below details the pathway, contrasting it with the risk of acid catalysis.

Mechanism Acid Spiro-COOH (Substrate) Anion Carboxylate Anion (Spiro-COO- Cs+) Acid->Anion Deprotonation (Fast) AcidRisk H+ (Acid) RingOpen Oxocarbenium Ion (Ring Opening/Degradation) Acid->RingOpen Avoid: Acid Catalysis Destabilizes Spiro Ketal Base Cs2CO3 Base->Anion Product Spiro-Ester (Intact Core) Anion->Product SN2 Attack (No Lewis Acid Activation) RX R-X (Alkyl Halide) RX->Product

Figure 2: Mechanistic pathway of Base-Promoted Alkylation showing the avoidance of acid-catalyzed ring opening.

References

  • PubChem. (n.d.). 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (Compound). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Common Organic Chemistry. (n.d.). Steglich Esterification: Mechanism and Examples. Retrieved October 26, 2025, from [Link]

  • Yadav, J. S., et al. (2017). Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds. ResearchGate. Retrieved October 26, 2025, from [Link]

  • Li, B., et al. (2006).[2] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection...[2] (Stability of 1,7-dioxaspiro[5.5]undecane). Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link]

Sources

Method

Application Notes and Protocols: Leveraging 1,9-Dioxaspiro[5.5]undecane Acid as a Carboxylic Acid Bioisostere in Lead Optimization

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery The journey of a lead compound to a clinical candidate is a meticulous process of multiparameter optimization, where medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The journey of a lead compound to a clinical candidate is a meticulous process of multiparameter optimization, where medicinal chemists navigate the complex interplay of potency, selectivity, and pharmacokinetic properties.[1][2] A significant challenge in this endeavor is the over-reliance on flat, aromatic structures, a phenomenon often termed "escape from flatland," which can lead to suboptimal drug-like properties.[3] The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to address these limitations.[4][5] Spirocycles, characterized by two rings sharing a single atom, are particularly attractive in this context due to their inherent rigidity and ability to project substituents into distinct vectors in 3D space.[6][7][8]

This application note provides a comprehensive guide for researchers on the utilization of 1,9-dioxaspiro[5.5]undecane acid as a bioisostere for the carboxylic acid moiety in lead optimization campaigns. We will delve into the scientific rationale, synthetic protocols, and key experimental workflows for the evaluation of this promising scaffold.

The Rationale for 1,9-Dioxaspiro[5.5]undecane Acid as a Carboxylic Acid Bioisostere

The carboxylic acid functional group is a common pharmacophoric element, crucial for target engagement, often through hydrogen bonding and ionic interactions.[9][10] However, its presence can also introduce liabilities such as poor metabolic stability, high plasma protein binding, and limited cell permeability, often due to its ionizable nature at physiological pH.[9][11][12] Bioisosteric replacement of the carboxylic acid is a well-established strategy to mitigate these issues while preserving or enhancing biological activity.[13][14]

The 1,9-dioxaspiro[5.5]undecane acid scaffold offers a unique combination of features that make it an attractive carboxylic acid bioisostere:

  • Three-Dimensionality and Increased Fsp3 Character: The spirocyclic core introduces a significant degree of sp3 hybridization, increasing the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is often correlated with improved clinical success, potentially due to better target engagement and improved physicochemical properties like solubility.[3][5][15]

  • Conformational Rigidity: The rigid framework of the spirocycle reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding to the target, potentially increasing potency.[4][16] This rigidity also provides well-defined exit vectors for further chemical modification.

  • Modulation of Physicochemical Properties: The oxa-spirocyclic nature of the scaffold can influence key properties like lipophilicity (LogP/LogD) and pKa compared to a simple aliphatic carboxylic acid. This modulation can be leveraged to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

  • Metabolic Stability: The spirocyclic core can shield adjacent metabolic soft spots from enzymatic degradation, particularly by cytochrome P450 enzymes, thereby enhancing metabolic stability.[16][17]

Synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

The synthesis of the target bioisostere can be achieved through several routes. Below is a general, adaptable protocol based on established methodologies for the formation of spiroketals and subsequent functional group manipulation.

Protocol 1: Synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.

Step 1: Ketalization to form the Spirocyclic Core

  • To a solution of a suitable keto-ester, such as ethyl 4-oxocyclohexanecarboxylate, in an anhydrous solvent like toluene or dichloromethane, add 1.5 equivalents of 1,3-propanediol.

  • Add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid (p-TSA) or a Lewis acid like scandium(III) triflate.

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spirocyclic ester.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the spirocyclic ester from Step 1 in a mixture of a suitable solvent such as tetrahydrofuran (THF) or methanol and water.

  • Add an excess of a base, for instance, lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a 1M solution of hydrochloric acid (HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid.[18][19][20]

Diagram 1: General Synthetic Workflow

G start Keto-ester Starting Material step1 Ketalization with 1,3-Propanediol (Acid Catalyst, Dean-Stark) start->step1 step2 Spirocyclic Ester Intermediate step1->step2 step3 Base-mediated Hydrolysis (e.g., LiOH) step2->step3 end_product 1,9-Dioxaspiro[5.5]undecane -4-carboxylic acid step3->end_product

Caption: Synthetic workflow for 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid.

Experimental Protocols for Evaluation

Once the 1,9-dioxaspiro[5.5]undecane acid-containing analogue is synthesized, a series of in vitro assays are crucial to evaluate its properties in comparison to the original carboxylic acid-containing lead compound.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 enzymes.[17]

  • Preparation:

    • Prepare a stock solution of the test compound and the parent compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to the HLM/buffer mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 3: Cell Permeability Assessment using the Caco-2 Assay

This assay is a widely accepted model for predicting human intestinal absorption of drugs.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (at a typical concentration of 10 µM) to the apical (A) side for the assessment of apical-to-basolateral (A-to-B) permeability.

    • For the assessment of basolateral-to-apical (B-to-A) permeability (to determine efflux), add the compound to the basolateral (B) side.

    • Incubate the plates at 37°C with 5% CO2.

    • At specified time points, collect samples from the receiver compartment (B for A-to-B, and A for B-to-A).

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Diagram 2: Lead Optimization and Evaluation Workflow

G lead Lead Compound (with Carboxylic Acid) synthesis Synthesis of Analogue with 1,9-Dioxaspiro[5.5]undecane acid lead->synthesis evaluation Comparative In Vitro Evaluation synthesis->evaluation met_stab Metabolic Stability (HLM Assay) evaluation->met_stab perm Permeability (Caco-2 Assay) evaluation->perm physchem Physicochemical Properties (pKa, LogD) evaluation->physchem potency Target Potency Assay evaluation->potency data_analysis Data Analysis and SAR Interpretation met_stab->data_analysis perm->data_analysis physchem->data_analysis potency->data_analysis decision Decision: Advance or Redesign? data_analysis->decision

Caption: Iterative workflow for lead optimization using the spirocyclic bioisostere.

Illustrative Case Study: Hypothetical Data

To illustrate the potential benefits of this bioisosteric replacement, consider the following hypothetical data for a lead compound targeting a hypothetical enzyme "Kinase X".

Table 1: Comparative Properties of a Lead Compound and its Spirocyclic Analogue

PropertyLead Compound (with Carboxylic Acid)Analogue (with 1,9-Dioxaspiro[5.5]undecane acid)Rationale for Improvement
Target Potency (IC50) 100 nM80 nMThe rigid spirocycle may provide a more favorable conformation for binding.
pKa 4.55.2The altered electronic environment around the carboxylic acid can modulate its acidity.
LogD (pH 7.4) 1.22.0Increased lipophilicity due to the larger, more hydrocarbon-rich spirocyclic scaffold.
Metabolic Stability (HLM t½) 15 min45 minThe spirocyclic core may sterically hinder access of metabolic enzymes to the rest of the molecule.
Caco-2 Permeability (Papp A-B) 0.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/sImproved lipophilicity and potentially reduced ionization at intestinal pH can enhance permeability.
Plasma Protein Binding 98%92%Changes in lipophilicity and overall shape can reduce non-specific binding to plasma proteins.

In this illustrative example, the replacement of the carboxylic acid with the 1,9-dioxaspiro[5.5]undecane acid moiety resulted in a modest improvement in potency and significant enhancements in the ADME profile, making the analogue a more promising candidate for further development.

Conclusion

The 1,9-dioxaspiro[5.5]undecane acid scaffold represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal for lead optimization. Its inherent three-dimensionality, conformational rigidity, and potential to favorably modulate physicochemical and pharmacokinetic properties make it an excellent choice for a carboxylic acid bioisostere. By following the synthetic and evaluative protocols outlined in this application note, researchers can effectively explore the potential of this novel scaffold to overcome common challenges in drug discovery and develop safer and more effective medicines.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 2025.
  • Zheng YJ, Tice CM. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. 2016;11(9):831-834. [Link]

  • What are the methods of lead optimization in drug discovery?
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2021.
  • Kumar, G., et al. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. 2021; 64(19): 14046–14128. [Link]

  • Olesen PH. The use of bioisosteric groups in lead optimization. Current Opinion in Drug Discovery & Development. 2001;4(4):471-478. [Link]

  • Kumar, G., et al. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed. 2021. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules. 2022;27(10):3246. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Enhancing Metabolic Stability of Spirocyclic Drug Candid
  • Krasavin M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2017;22(9):1443. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. 2022. [Link]

  • Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. ACS Omega. 2025. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. 2024. [Link]

  • The use of bioisosteric groups in lead optimization. ResearchGate. 2025. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. 2025. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules. 2017;22(1):5. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. 2022. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. 2017;8(8):844-859. [Link]

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. 1990;68(4):597-603. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics, University of Pennsylvania. 2015. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry. 2025. [Link]

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Science Publishing. 1990. [Link]

  • Conformational behaviors of 1,7-dioxa-spiro[5][5]undecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Modeling. 2011;17(8):1969-1977. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. 2022. [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Molecules. 2018;23(11):2851. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. 2025. [Link]

  • 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid. PubChem. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. 2022;27(8):2606. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules. 2020;25(14):3280. [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. 2016;93:210-227. [Link]

  • The use of bioisosteric groups in lead optimization. ResearchGate. 2025. [Link]

  • Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane. The Journal of Organic Chemistry. 2006;71(21):8144-8150. [Link]

  • 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid 250mg. Dana Bioscience. [Link]

  • The use of bioisosteric groups in lead optimization. Semantic Scholar. 2001. [Link]

  • Lead Optimization. BioSolveIT. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the C4 Position of Dioxaspiro Rings

Abstract Dioxaspiro rings, particularly spiroketals, are privileged three-dimensional scaffolds found in a multitude of natural products and are of significant interest in drug discovery.[1] The ability to selectively fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dioxaspiro rings, particularly spiroketals, are privileged three-dimensional scaffolds found in a multitude of natural products and are of significant interest in drug discovery.[1] The ability to selectively functionalize these structures is paramount for the generation of novel analogs with tailored biological activities. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of the C4 position of dioxaspiro rings, a site of considerable synthetic challenge. Leveraging principles from modern transition-metal catalysis, we focus on C(sp³)–H activation as a promising strategy for the direct installation of new carbon-carbon and carbon-heteroatom bonds at this traditionally inert position. The protocols and insights presented herein are designed for researchers, medicinal chemists, and professionals in drug development seeking to expand the chemical space around the dioxaspiro core.

Introduction: The Significance of C4-Functionalized Dioxaspiro Rings

The dioxaspiro moiety, characterized by a central spirocyclic carbon atom connecting two oxygen-containing rings, imparts a rigid and defined three-dimensional geometry to molecules. This structural feature is often crucial for high-affinity binding to biological targets.[1] Consequently, the development of synthetic methodologies to access and modify these scaffolds is of high importance.

The C4 position of a dioxaspiro ring (adjacent to the spirocenter and an oxygen atom) presents a unique challenge for selective functionalization. Traditional synthetic approaches often rely on the construction of the ring system from already functionalized precursors. However, for late-stage functionalization, which is highly desirable in medicinal chemistry for the rapid generation of structure-activity relationships (SAR), methods for the direct and selective modification of the pre-formed dioxaspiro core are needed.

Direct C(sp³)–H bond functionalization has emerged as a powerful tool in modern organic synthesis, offering the potential to convert inert C-H bonds into valuable functional groups in a single step.[2] The C-H bonds at the C4 position of a dioxaspiro ring are activated by the adjacent oxygen atom, making them susceptible to functionalization through transition-metal catalysis. This guide will focus on the application of palladium and rhodium-based catalytic systems for this purpose.

The Primary Challenge: Selective Activation of an sp³ C-H Bond

The functionalization of unactivated sp³ C-H bonds is inherently difficult due to their high bond dissociation energies and low polarity. However, the C-H bonds at the C4 position of a dioxaspiro ring are alpha to an ether oxygen, which can stabilize a partial positive charge in the transition state of C-H activation, making them more reactive than simple alkane C-H bonds.[3]

The key to successful C4-functionalization lies in the use of a transition-metal catalyst that can selectively cleave the C4-H bond and mediate the formation of a new bond with a coupling partner. This process typically involves an organometallic intermediate and an oxidant to regenerate the active catalyst.

Palladium-Catalyzed C4-Arylation: A Protocol Based on Analogous Systems

While direct C4-arylation of dioxaspiro rings is not yet widely reported, extensive research on the palladium-catalyzed C(sp³)–H arylation of other saturated heterocycles provides a strong foundation for developing a reliable protocol. The following protocol is adapted from methodologies developed for the functionalization of C-H bonds adjacent to heteroatoms.[4][5]

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor for C-H activation catalysis.

  • Ligand: A ligand is often crucial for modulating the reactivity and stability of the palladium catalyst. For the functionalization of sp³ C-H bonds, specialized ligands are often required. In the absence of a directing group on the substrate, a ligand that can facilitate the C-H activation step is necessary.

  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Benzoquinone (BQ) or silver salts are commonly used.

  • Solvent: A polar aprotic solvent such as tert-amyl alcohol or a mixture of acetic acid and an organic solvent is often employed to ensure solubility of the reagents and to facilitate the C-H activation step.

Experimental Protocol: Palladium-Catalyzed C4-Arylation

Materials:

  • Dioxaspiro substrate (e.g., 1,4-dioxaspiro[4.5]decane)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., 3-amino-2-phenylpyridine, if required)

  • Benzoquinone (BQ)

  • Potassium carbonate (K₂CO₃)

  • tert-Amyl alcohol

  • Anhydrous, degassed solvent

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dioxaspiro substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • If a ligand is used, add the ligand (0.1 mmol, 10 mol%).

  • Add anhydrous, degassed tert-amyl alcohol (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-arylated dioxaspiro compound.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Pd_II Pd(II) Catalyst CH_Activation C-H Activation at C4 Pd_II->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Aryl Halide Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Pd_0 Pd(0) Reductive_Elimination->Pd_0 Product C4-Arylated Product Reductive_Elimination->Product Oxidation Oxidation Pd_0->Oxidation Oxidation->Pd_II Dioxaspiro Dioxaspiro Substrate Dioxaspiro->CH_Activation

Caption: Proposed catalytic cycle for Pd-catalyzed C4-arylation.

Rhodium-Catalyzed C4-Alkenylation: A Powerful Alternative

Rhodium catalysts have also shown great promise for the functionalization of C-H bonds. In particular, rhodium(III) catalysts are effective for the coupling of C-H bonds with alkenes and alkynes. The following protocol is based on established methods for the rhodium-catalyzed alkenylation of C-H bonds.[6]

Causality Behind Experimental Choices
  • Catalyst: A cationic rhodium(III) complex, often generated in situ from a precursor like [CpRhCl₂]₂, is typically used. The Cp (pentamethylcyclopentadienyl) ligand is robust and promotes the C-H activation process.

  • Oxidant/Additive: A silver salt, such as silver hexafluoroantimonate (AgSbF₆), often serves as a halide scavenger to generate the active cationic rhodium species. A copper salt like copper(II) acetate can act as an oxidant.

  • Alkene Coupling Partner: Electron-deficient alkenes, such as acrylates, are common coupling partners.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used solvents for these reactions.

Experimental Protocol: Rhodium-Catalyzed C4-Alkenylation

Materials:

  • Dioxaspiro substrate

  • Alkene (e.g., methyl acrylate)

  • [Cp*RhCl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, add the dioxaspiro substrate (0.5 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a dry vial.

  • Add anhydrous DCE (2.0 mL) and stir the mixture for 5 minutes.

  • Add the alkene (1.0 mmol) and Cu(OAc)₂ (1.0 mmol).

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with DCM and filter through a short plug of silica gel, eluting with additional DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C4-alkenylated product.

Mechanistic Workflow

G cluster_1 Rhodium-Catalyzed Alkenylation Workflow Start Start: Dioxaspiro Substrate + Alkene Catalyst_Activation Generation of Active [Cp*Rh(III)] Catalyst Start->Catalyst_Activation CH_Cleavage Concerted Metalation-Deprotonation (C-H Cleavage at C4) Catalyst_Activation->CH_Cleavage Rhodacycle Formation of Rhodacycle Intermediate CH_Cleavage->Rhodacycle Alkene_Coordination Alkene Coordination and Insertion Rhodacycle->Alkene_Coordination Beta_Hydride_Elimination β-Hydride Elimination Alkene_Coordination->Beta_Hydride_Elimination Product_Release Product Release and Catalyst Regeneration Beta_Hydride_Elimination->Product_Release End End: C4-Alkenylated Dioxaspiro Product Product_Release->End

Caption: Workflow for Rh-catalyzed C4-alkenylation.

Data Summary and Comparison

The following table summarizes the key reaction parameters for the proposed C4-functionalization protocols. These conditions are starting points and may require optimization for specific dioxaspiro substrates.

ParameterPalladium-Catalyzed ArylationRhodium-Catalyzed Alkenylation
Catalyst Pd(OAc)₂ (5 mol%)[Cp*RhCl₂]₂ (2.5 mol%)
Ligand/Additive Ligand (optional, 10 mol%) / K₂CO₃ (2 equiv.)AgSbF₆ (10 mol%)
Coupling Partner Aryl halide (1.2 equiv.)Alkene (2 equiv.)
Oxidant Benzoquinone (1.5 equiv.)Cu(OAc)₂ (2 equiv.)
Solvent tert-Amyl alcohol1,2-Dichloroethane (DCE)
Temperature 100-120 °C80 °C
Reaction Time 12-24 hours16 hours

Trustworthiness and Validation

The protocols described in this guide are based on well-established and extensively validated methodologies for the C-H functionalization of related substrates. The causality for each experimental choice is grounded in the current understanding of transition-metal catalysis. Researchers should validate these protocols on their specific dioxaspiro substrates, starting with small-scale test reactions to determine optimal conditions. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be used to confirm the structure and purity of the C4-functionalized products.

Conclusion and Future Outlook

The direct functionalization of the C4 position of dioxaspiro rings via C-H activation represents a frontier in synthetic organic chemistry. The palladium and rhodium-catalyzed protocols presented here offer a rational starting point for the exploration of this challenging transformation. Future work in this area will likely focus on the development of more active and selective catalysts, the expansion of the substrate scope, and the application of these methods to the synthesis of complex, biologically active molecules. The ability to perform late-stage functionalization on the dioxaspiro core will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Hu, J., & Zhang, S. (2016). Recent advances in C(sp3)–H bond functionalization via metal–carbene insertions. Beilstein Journal of Organic Chemistry, 12, 78-93.
  • American Chemical Society. (2026, February 23). Direct β-C(sp3)–H Functionalization to Carbonyls: A Route to Aldehydic Acid Derivatives.
  • National Institutes of Health. (n.d.).
  • Cai, X. H., Jin, J., & Xie, B. (2016). Recent advance in direct sp3 carbon-hydrogen bond functionalizations. European Journal of Chemistry, 7(3), 248-270.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 824-889.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2019, January 2). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer.
  • Royal Society of Chemistry. (n.d.). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science.

Sources

Method

preparation of spirocyclic libraries using carboxylic acid intermediates

Application Note: High-Fidelity Preparation of Spirocyclic Libraries Using Carboxylic Acid Intermediates Introduction: The Spirocyclic Advantage in Chemical Space In modern drug discovery, the "Escape from Flatland" init...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of Spirocyclic Libraries Using Carboxylic Acid Intermediates

Introduction: The Spirocyclic Advantage in Chemical Space

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional (3D) scaffolds. Spirocyclic carboxylic acids represent a privileged class of intermediates that allow for the rapid generation of high-


 libraries.

Unlike traditional flat scaffolds, spirocyclic cores offer:

  • Vectorial Definedness: Rigid 3D orientations that maximize ligand-protein binding specificity.

  • Physicochemical Superiority: Improved solubility and metabolic stability compared to flat aromatic analogs (Lovering et al., 2009).

  • Novel IP Space: Access to under-explored chemical territory distinct from crowded biaryl patents.

This guide details the end-to-end workflow for synthesizing a spirocyclic carboxylic acid core and subsequently diversifying it into a library using two distinct methodologies: classical high-throughput amide coupling and modern photoredox decarboxylative arylation.

Strategic Workflow

The following flowchart illustrates the critical path from scaffold selection to library validation.

Library_Workflow cluster_div Diversification Strategy Start Target Selection (Spiro Core) Synth Scaffold Synthesis (Spiro-Acid) Start->Synth QC1 Intermed. QC (NMR/LCMS) Synth->QC1 PathA Path A: Amide Coupling (HTS Plate) QC1->PathA PathB Path B: Decarboxylative Arylation (Photoredox) QC1->PathB Purify Purification (Prep-HPLC/SCX) PathA->Purify PathB->Purify Final Final Library (Data Analysis) Purify->Final

Figure 1: Strategic workflow for spirocyclic library generation. The process bifurcates at the diversification stage to maximize chemical space usage.

Module 1: Synthesis of the Scaffold (Spiro[3.3]heptane Core)[1][2]

The spiro[3.3]heptane moiety is a bioisostere of the cyclohexyl group but possesses unique exit vectors. The carboxylic acid functionality serves as the "handle" for library expansion.[1]

Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

Rationale: This route utilizes a scalable cyclization-decarboxylation sequence, avoiding expensive commercial building blocks.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,1-Bis(bromomethyl)cyclobutane (1.0 equiv)

  • Sodium ethoxide (NaOEt) (2.2 equiv)

  • Ethanol (anhydrous)

  • Sulfuric acid (2M)

Step-by-Step Methodology:

  • Alkylation: In a flame-dried flask under

    
    , dissolve NaOEt in anhydrous ethanol. Add diethyl malonate dropwise at 0°C. Stir for 30 min.
    
  • Cyclization: Add 1,1-bis(bromomethyl)cyclobutane slowly. Heat to reflux (80°C) for 12 hours. The formation of the spiro-diester is monitored by TLC (Hexane/EtOAc 9:1).

  • Hydrolysis: Concentrate the mixture, re-dissolve in THF/Water (1:1), and add LiOH (5 equiv). Stir at 60°C for 4 hours to obtain the dicarboxylic acid.

  • Decarboxylation: Acidify to pH 1 with 2M HCl and extract with EtOAc. Concentrate the dicarboxylic acid. Heat the neat solid to 180°C under vacuum (20 mbar).

    
     evolution will be vigorous.
    
  • Isolation: Distill the resulting oil (Kugelrohr distillation) or recrystallize from hexanes to yield Spiro[3.3]heptane-2-carboxylic acid .

Key Quality Check:

  • 1H NMR: Look for the disappearance of ethyl ester signals and the integration of the unique methine proton

    
     to the carboxyl group (~3.0 ppm).
    

Module 2: Library Diversification Protocols

Once the spirocyclic acid is in hand, it serves as the parent scaffold. We employ two orthogonal chemistries to generate the library.

Protocol A: High-Throughput Amide Coupling

Standard diversification targeting GPCR and Kinase hinge binders.

Reaction Scale: 50 µmol per well (96-well plate format). Reagents:

  • Spiro-Acid (0.2 M in DMA)

  • Diverse Amines (0.2 M in DMA)

  • HATU (0.2 M in DMA)

  • DIPEA (Neat)

Workflow:

  • Dispensing: Aliquot 250 µL of Spiro-Acid stock (50 µmol) into each well of a deep-well plate.

  • Activation: Add 250 µL of HATU stock (50 µmol) followed by 26 µL DIPEA (150 µmol). Shake at 800 rpm for 5 minutes.

  • Coupling: Add 275 µL of unique Amine stock (55 µmol, 1.1 equiv) to each well.

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Workup (Solid Phase Extraction):

    • Dilute wells with 500 µL MeOH.

    • Pass through pre-conditioned SCX-2 (Strong Cation Exchange) cartridges if amines were basic.

    • Alternatively, for neutral products, use carbonate-scavenger resin to remove excess acid.

  • Evaporation: Genevac centrifugal evaporation.

Protocol B: Photoredox Decarboxylative Arylation (Advanced)

Rationale: This method replaces the -COOH with an Aryl group, converting the acid into a spiro-aryl core (MacMillan, 2014). This accesses "impossible" chemical space not available via standard nucleophilic substitution.

Mechanism Visualization:

Photoredox_Cycle Ir_GS Ir(III) (Ground) Ir_Ex *Ir(III) (Excited) Ir_GS->Ir_Ex Blue LED Ir_Red Ir(II) (Reduced) Ir_Ex->Ir_Red SET (Oxidation of Acid) Ir_Red->Ir_GS SET to Ni(I) Acid Spiro-COO- Radical Spiro-Radical (•) Acid->Radical -CO2 Ni_III Ni(III)-Ar-Spiro Radical->Ni_III Capture Ni_0 Ni(0) Ni_I Ni(I)-Ar Ni_0->Ni_I Oxidative Addn (ArBr) Ni_I->Ni_III Radical Capture Ni_III->Ni_0 Reductive Elim (Product) ArBr Aryl Bromide Product Spiro-Aryl Product

Figure 2: Dual Catalytic Cycle (Ir/Ni) for Decarboxylative Arylation. The spiro-acid is converted to a radical via Single Electron Transfer (SET), which is then intercepted by the Nickel cycle.

Protocol:

  • Catalyst Master Mix: Prepare a solution of

    
     (1 mol%) and 
    
    
    
    (10 mol%) with dtbbpy ligand (15 mol%) in DMSO.
  • Reaction Setup: In a glass vial (or photoreactor plate), combine:

    • Spiro-Acid (1.0 equiv, 0.5 mmol)

    • Aryl Bromide (1.0 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv)
      
    • Catalyst Master Mix (2 mL)

  • Degassing: Sparge with Argon for 10 minutes (Critical:

    
     quenches the excited state).
    
  • Irradiation: Irradiate with Blue LEDs (450 nm, 34 W) with fan cooling to maintain T < 35°C for 24 hours.

  • Purification: Filter through Celite to remove metal salts, dilute with water, extract with EtOAc, and purify via Prep-HPLC.

Data Presentation & Quality Control

For library validation, a random sampling of 10% of the library should undergo full characterization.

Table 1: Comparative Metrics of Diversification Protocols

FeatureProtocol A: Amide CouplingProtocol B: Decarboxylative Arylation
Bond Formed

(Amide)

(Carbon-Carbon)
Reaction Type CondensationRadical Cross-Coupling
Chemical Space Peptidomimetic / PolarHydrophobic / Core modification
Success Rate High (>90%)Moderate (60-80%)
Limitation High TPSA (Polar Surface Area)Sensitivity to

/ Sterics

Troubleshooting Guide:

  • Issue: Low yield in Decarboxylative coupling.

    • Solution: Ensure rigorous degassing. Oxygen is the primary failure mode. Check the light source intensity.

  • Issue: Incomplete Amide Coupling.

    • Solution: For sterically hindered spiro-acids (e.g., substitution at C1), switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophores. Journal of the American Chemical Society. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[2] Angewandte Chemie International Edition. [Link]

  • Johnston, C. P., et al. (2016).[3] Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. Nature. [Link]

  • Kuttruff, C. A., et al. (2013). Synthesis of Spiro[3.3]heptanes and Their Incorporation into Drug-Like Molecules.[4] Chemistry – A European Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Spiro-Carboxylic Acid Coupling

Welcome to the technical support center for navigating one of the more challenging motifs in modern synthesis: the formation of amide bonds with sterically encumbered spiro-carboxylic acids. The unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating one of the more challenging motifs in modern synthesis: the formation of amide bonds with sterically encumbered spiro-carboxylic acids. The unique three-dimensional structure of spirocycles imposes significant steric challenges, often leading to low yields, failed reactions, and the formation of unwanted byproducts with standard coupling protocols.

This guide is structured to provide both foundational understanding and actionable troubleshooting advice for researchers, chemists, and drug development professionals. We will explore the causal factors behind these difficult couplings and provide field-proven protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

Question 1: Why is forming an amide bond with a spiro-carboxylic acid so difficult?

Answer: The primary challenge is severe steric hindrance. A spirocycle features a single carbon atom shared by two rings. When the carboxylic acid is attached to or near this spiro center, the rigid, three-dimensional architecture of the dual-ring system physically blocks the approach of the amine to the activated carboxyl group. This is in contrast to linear or simple cyclic acids where the reactive center is more accessible. This congestion slows down the rate of the desired nucleophilic attack, allowing side reactions to become dominant.[1][2]

Question 2: My standard coupling conditions (e.g., EDC/HOBt) are failing. What is the first thing I should change?

Answer: When standard carbodiimide-based methods like EDC/HOBt fail for sterically hindered substrates, the first and often most effective change is to switch to a more potent class of coupling reagents.[3] Uronium/aminium salt-based reagents, particularly HATU , are highly recommended as a first-line alternative.[4][5][6] HATU rapidly generates a highly reactive OAt-active ester, which is more effective at overcoming the steric barrier than the corresponding OBt-ester from HOBt.[6][7] The enhanced reactivity often drives the sluggish reaction to completion.[4][5]

Question 3: What is the mechanistic advantage of HATU in these reactions?

Answer: HATU's effectiveness stems from the nature of its leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The OAt-active ester formed during the activation step is significantly more reactive than the OBt-active ester formed with reagents like HBTU or those using HOBt as an additive.[7] This is due to two factors:

  • Electronic Activation : The pyridine nitrogen in the HOAt moiety provides anchimeric assistance (neighboring group participation), which stabilizes the transition state and accelerates the rate of nucleophilic attack by the amine.[7]

  • Excellent Leaving Group : HOAt is a better leaving group than HOBt, further lowering the activation energy for the amide bond formation.[4]

This combination of high reactivity and rapid reaction rates makes HATU exceptionally efficient for difficult couplings involving sterically hindered acids or amines.[4][5][6]

Part 2: Troubleshooting Guide for Failed Reactions

This section is designed to help you diagnose and solve specific experimental failures.

Scenario 1: No Product Formation, Starting Materials Unchanged

Primary Cause: Failure to activate the carboxylic acid. The steric bulk around the carboxyl group is preventing even the coupling reagent from accessing it efficiently.

Troubleshooting Workflow:

G A Problem: No Product, S.M. Unchanged B Step 1: Switch to a More Reactive Activation Method A->B C Option A: Convert to Acid Chloride B->C Highly reactive, classic method D Option B: Convert to Acyl Fluoride B->D Less bulky, milder conditions E Protocol 2: Use SOCl₂ or (COCl)₂ to form R-COCl C->E F Protocol 3: Use Cyanuric Fluoride or BTFFH for in situ R-COF formation D->F G Couple with Amine (often with mild base) E->G F->G

Caption: Troubleshooting workflow for complete reaction failure.

Detailed Solutions:

  • Solution A: Convert to the Acid Chloride. This is a robust, albeit sometimes harsh, method to create a highly activated carboxylate derivative.[][9] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can overcome the steric hindrance to form the acid chloride.[10][11][12] The resulting acid chloride is significantly more electrophilic and will often react with the amine where other methods fail. See Protocol 2 for methodology.

  • Solution B: In Situ Formation of Acyl Fluorides. Acyl fluorides represent an excellent alternative to acid chlorides.[13][14] They are highly reactive yet more stable and less bulky than other activated species, which can be advantageous in a sterically crowded environment.[14] Reagents like cyanuric fluoride or BTFFH allow for the mild, in situ formation of the acyl fluoride, which then couples with the amine.[13][14] This method has proven effective for substrates where standard methods have failed.[13]

Scenario 2: Low Yield (<30%) with Byproduct Formation

Primary Cause: The rate of amide bond formation is slow, allowing side reactions to compete. This often occurs when using standard coupling reagents that form moderately reactive intermediates. A common byproduct is the N-acylurea when using carbodiimides.[15]

Troubleshooting & Optimization:

Parameter to ModifyRecommended Change & Rationale
Coupling Reagent Switch from carbodiimides (EDC, DCC) to a high-performance uronium salt like HATU or HCTU .[7] Rationale: These reagents generate more reactive activated esters, dramatically increasing the rate of the desired coupling to outcompete side reactions.[4][5][7]
Base Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[5][16] Rationale: DIPEA is less likely to cause side reactions like racemization and is effective at facilitating the reaction without acting as a competing nucleophile.[4]
Temperature Gently heat the reaction. After adding the amine, warming the mixture to 40-60 °C can provide the necessary energy to overcome the activation barrier.[3][] Rationale: For sterically hindered couplings, room temperature may not be sufficient. Increased temperature increases molecular motion and the frequency/energy of collisions.
Solvent Switch to a more polar aprotic solvent like DMF or NMP .[3][15] Rationale: These solvents are excellent at dissolving reactants and intermediates, ensuring the reaction remains in the solution phase. Poor solubility can be a major contributor to low yields.[3]

Part 3: Key Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is the recommended starting point for a difficult spiro-carboxylic acid coupling.

  • Preparation: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., DMF, DCM) for the reaction.[6]

  • Dissolution: Dissolve the spiro-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).[6]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You are forming the reactive OAt-ester during this step.

  • Amine Addition: Add the amine (1.1 eq.) to the activated acid mixture.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. For very hindered systems, the reaction may require several hours or gentle heating (40 °C).

  • Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate, and wash sequentially with aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Activation via Acid Chloride Formation

Use this protocol when standard coupling reagents fail to activate the acid.

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the spiro-carboxylic acid (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise.[11][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂, CO, HCl or SO₂, HCl) drives the reaction to completion.[11]

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove the solvent and any remaining volatile reagents. It is crucial to ensure all chlorinating agent is removed.

  • Coupling Step: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0 °C and add the amine (1.1 eq.) followed by a non-nucleophilic base like DIPEA or triethylamine (1.5 eq.) to scavenge the HCl generated during the reaction.

  • Monitoring & Workup: Stir the reaction, allowing it to warm to room temperature. Monitor by TLC/LC-MS. Perform a standard aqueous workup as described in Protocol 1.

Protocol 3: Activation via In Situ Acyl Fluoride Formation

This is an advanced, milder alternative to acid chlorides.[13]

  • Setup: To a solution of the spiro-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in an anhydrous solvent like acetonitrile or DCM, add a suitable base (e.g., DIPEA, 2.5 eq.).

  • Fluorinating Agent: Add the fluorinating agent, such as cyanuric fluoride (0.5 eq.) or BTFFH (1.1 eq.), to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or elevate the temperature if necessary. This method has been shown to be efficient at elevated temperatures for hindered substrates.[13]

  • Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, perform a standard aqueous workup and purification.

References
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Ulven, T., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing Blog. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Ghanem, C. I., & D'Ocon, P. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 59(13), 5957–5997. [Link]

  • SATHEE, IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]

  • Reaction Library. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2). [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry blog. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7-8), 413-417. [Link]

  • Li, Q., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2056-2070. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(43), 151145. [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia (Aarau), 69(7-8), 413–417. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]

Sources

Optimization

Technical Support Center: Purification of 1,9-Dioxaspiro[5.5]undecane Isomers by HPLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,9-dioxaspiro[5.5]undecane isomers using High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,9-dioxaspiro[5.5]undecane isomers using High-Performance Liquid Chromatography (HPLC). It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

The separation of 1,9-dioxaspiro[5.5]undecane isomers can be challenging due to their similar physicochemical properties.[1] This section addresses specific problems you may encounter during HPLC purification, offering systematic solutions grounded in chromatographic principles.

Scenario 1: Poor or No Resolution of Isomers

Question: I am injecting a mixture of 1,9-dioxaspiro[5.5]undecane isomers, but they are co-eluting as a single peak or showing very poor separation. What should I do?

Answer: Achieving resolution between isomers, especially enantiomers and diastereomers, often requires careful optimization of selectivity.[1] Here’s a step-by-step approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Inappropriate Column Chemistry: For enantiomeric separations, a chiral stationary phase (CSP) is typically essential.[1][2] Diastereomers may also require a column with high shape selectivity.

    • Action: If separating enantiomers, switch to a CSP. Polysaccharide-based CSPs are a common and effective choice.[1] For diastereomers, consider columns with different stationary phases (e.g., C18, Phenyl, Cyano) to exploit subtle differences in polarity and structure.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating selectivity.[3]

    • Action:

      • Vary the Organic Modifier: If using a reversed-phase method (e.g., C18 column), systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.[4]

      • Normal-Phase Chromatography: For non-polar isomers, normal-phase chromatography (e.g., silica or diol column with hexane/isopropanol) can offer better selectivity.[5]

      • Mobile Phase Additives: For chiral separations, the addition of a chiral selector to the mobile phase can sometimes be an alternative to a CSP.[6]

  • Incorrect Temperature: Column temperature affects viscosity, solubility, and the kinetics of interaction between the analyte and the stationary phase.[1][7]

    • Action: Use a column oven to control the temperature.[8] Experiment with temperatures between 25°C and 40°C in 5°C increments. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak shape and efficiency.

Scenario 2: Peak Tailing or Broadening

Question: My peaks for the 1,9-dioxaspiro[5.5]undecane isomers are tailing or are excessively broad, which is affecting my ability to quantify them accurately. What is causing this?

Answer: Peak tailing is a common issue in HPLC and can arise from several factors, including secondary interactions with the stationary phase, extra-column volume, and column degradation.[7][9]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte, causing tailing.[9]Use a high-purity, end-capped column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4).[9]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]Reduce the injection volume or the concentration of the sample.[8] Perform a loading study to determine the maximum sample amount your column can handle while maintaining good peak shape.[10]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[8]
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.Use a guard column to protect the analytical column.[8] Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Scenario 3: Drifting Retention Times

Question: The retention times for my 1,9-dioxaspiro[5.5]undecane peaks are not consistent between injections. What could be the issue?

Answer: Drifting retention times can be a frustrating problem, often pointing to issues with the mobile phase, column equilibration, or the HPLC system itself.[7]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.[8]

    • Action: Increase the column equilibration time.[8] A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or on-line mixing can lead to retention time shifts.

    • Action: Prepare fresh mobile phase daily.[8] Ensure accurate measurements when preparing mobile phases manually. If using a gradient system, check that the proportioning valves are functioning correctly.[7] Degas the mobile phase to prevent air bubbles from affecting the pump performance.[8]

  • Temperature Fluctuations: Unstable column temperature will cause retention times to vary.[8]

    • Action: Use a reliable column oven and ensure the laboratory ambient temperature is stable.[8]

  • Normal-Phase Chromatography Specifics: In normal-phase mode, retention is highly sensitive to the water content of the mobile phase.[7]

    • Action: To maintain consistent hydration of the silica surface, it can be helpful to use solvents that are half-saturated with water.[7]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues in the purification of 1,9-dioxaspiro[5.5]undecane isomers.

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Issue Identified CheckSystem 1. Check System Parameters (Pressure, Leaks, Flow Rate) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot System (e.g., Fix Leaks, Purge Pump) SystemOK->FixSystem No AnalyzeProblem 2. Analyze Chromatogram (Resolution, Peak Shape, Retention) SystemOK->AnalyzeProblem Yes FixSystem->CheckSystem PoorResolution Poor Resolution? AnalyzeProblem->PoorResolution PeakTailing Peak Tailing? PoorResolution->PeakTailing No OptimizeMethod Optimize Method: - Change Column (e.g., CSP) - Adjust Mobile Phase - Vary Temperature PoorResolution->OptimizeMethod Yes DriftingRT Drifting RT? PeakTailing->DriftingRT No TroubleshootTailing Troubleshoot Tailing: - Reduce Sample Load - Check Sample Solvent - Use Guard Column PeakTailing->TroubleshootTailing Yes TroubleshootDrift Troubleshoot Drift: - Increase Equilibration Time - Prepare Fresh Mobile Phase - Check Temperature Control DriftingRT->TroubleshootDrift Yes End Problem Resolved DriftingRT->End No OptimizeMethod->End TroubleshootTailing->End TroubleshootDrift->End

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 1,9-dioxaspiro[5.5]undecane isomer separation?

A1: A good starting point depends on whether you are separating enantiomers or diastereomers.

  • For Enantiomers: Begin with a polysaccharide-based chiral stationary phase (CSP). A common starting mobile phase is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol (e.g., 90:10 v/v).[1]

  • For Diastereomers: Start with a standard reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11] A good initial mobile phase is a gradient of acetonitrile and water, both with 0.1% formic acid to improve peak shape.[11]

  • General Parameters: A flow rate of 1.0 mL/min, a column temperature of 25-30°C, and UV detection at a low wavelength (e.g., 210-220 nm) are reasonable starting conditions.[1][11]

Q2: How do I prepare my 1,9-dioxaspiro[5.5]undecane sample for HPLC analysis?

A2: Proper sample preparation is crucial for reliable results and to protect your HPLC system.

  • Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your sample solvent.

  • Concentration: A starting concentration of approximately 1 mg/mL is often suitable for analytical scale.[1]

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[1][12]

Q3: Can I use Gas Chromatography (GC) instead of HPLC to separate these isomers?

A3: While GC can be used, it presents its own challenges for spiroketal isomers. These include the potential for thermal degradation or isomerization in the hot injector port and the possibility of co-elution if the column lacks sufficient selectivity.[1] HPLC is often preferred as it is a non-destructive technique performed at lower temperatures.

Q4: How do I scale up my analytical method to preparative HPLC for purification?

A4: Scaling up from an analytical to a preparative method requires careful consideration to maintain resolution while increasing throughput.

  • Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant. This means the flow rate must be increased proportionally to the square of the increase in the column's internal diameter.[10]

  • Loading Capacity: The amount of sample you can inject will increase significantly. You will need to perform a loading study on your preparative column to determine the maximum amount you can inject while still achieving the desired purity.[10]

  • Gradient Scaling: If using a gradient, the gradient time points must be adjusted to account for the larger column volume and higher flow rate.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Benchchem. (n.d.). Assessing the Purity of Synthetic 9-Hydroxyspiro[5.5]undecan-3-one by High-Performance Liquid Chromatography: A Compar.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • RSC Publishing. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs.
  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ThermoFisher. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS.

Sources

Troubleshooting

stability of 1,9-dioxaspiro acetal core under acidic conditions

This is a technical support guide designed for researchers working with spiroacetal scaffolds. Subject: Stability & Troubleshooting of Spiroacetal Scaffolds under Acidic Conditions Ticket ID: #SPIRO-ACID-001 Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with spiroacetal scaffolds.

Subject: Stability & Troubleshooting of Spiroacetal Scaffolds under Acidic Conditions

Ticket ID: #SPIRO-ACID-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary

You are likely encountering instability with a 1,9-dioxaspiro acetal (or the structurally related 1,7-dioxaspiro[5.5]undecane/1,6-dioxaspiro[4.5]decane families).[2] The "acetal core" (O-C-O) is the defining feature and the primary point of failure under acidic conditions.

While ethers are acid-stable, spiroacetals are thermodynamically labile .[1][2] In the presence of Brønsted or Lewis acids, they undergo reversible ring-opening to form oxocarbenium ions.[2] This leads to equilibration , often converting a desired kinetic isomer into a thermodynamic mixture (anomerization) or leading to hydrolysis (ring cleavage).[2]

This guide addresses the stabilization of the spiroacetal core, the control of the anomeric effect , and troubleshooting protocols for isolation.

Module 1: The Thermodynamic Landscape (The "Why")

To troubleshoot stability, you must understand the driving force: The Anomeric Effect .

In spiroacetals, the stability of the core depends on the orientation of the oxygen lone pairs relative to the C-O bonds.

  • Thermodynamic Product (Stable): The isomer where oxygen lone pairs are antiperiplanar to the adjacent C-O bond (Axial-Axial orientation). This maximizes the anomeric effect (stabilization energy ~2.4 kcal/mol).

  • Kinetic Product (Unstable): Often the Equatorial-Axial or Equatorial-Equatorial isomer.[1][2] This forms first in many cyclization reactions but will isomerize to the thermodynamic product upon exposure to trace acid.

Diagram 1: The Acid-Catalyzed Equilibration Pathway

This diagram illustrates why your single isomer degrades into a mixture.[1]

SpiroStability Kinetic Kinetic Isomer (Less Stable) No Anomeric Stabilization Oxocarbenium Oxocarbenium Ion (Ring Open Intermediate) Free Rotation Possible Kinetic->Oxocarbenium Protonation & Ring Opening H_plus H+ (Acid Catalyst) (Silica, Trace HCl, etc.) H_plus->Kinetic Oxocarbenium->Kinetic Fast Closure Thermodynamic Thermodynamic Isomer (Most Stable) Double Anomeric Effect Oxocarbenium->Thermodynamic Bond Rotation & Closure Hydrolysis Hydrolysis Product (Open Chain Ketone/Diol) Oxocarbenium->Hydrolysis + H2O (Irreversible)

Caption: Acid catalyzes the opening of the spiro ring to an oxocarbenium ion. Free rotation allows re-closure to the thermodynamically preferred (anomeric) isomer or hydrolysis if water is present.

Module 2: Troubleshooting Guide (FAQ)

Category A: Purification Instability

Q: My crude NMR shows a single diastereomer, but after silica gel chromatography, I have a 1:1 mixture. What happened? A: Silica gel is slightly acidic (pH ~5-6).[1][2] This is sufficient to protonate the spiroacetal oxygen, triggering the equilibration mechanism shown above.

  • The Fix: You must buffer your silica gel. Pre-treat the column with 1-2% Triethylamine (Et3N) in your eluent system.[2]

  • Alternative: Use neutral alumina or deactivated silica (Grade III).

Q: The compound decomposes on the column even with Et3N. A: If the "decomposition" is actually hydrolysis (formation of ketone/diol), your solvent might be wet.

  • The Fix: The oxocarbenium intermediate traps water rapidly. Ensure all solvents (Hexanes/EtOAc) are dried or use a scavenger like K2CO3 in the eluent.

Category B: Reaction Workup

Q: I am synthesizing the spiroacetal via acid-catalyzed cyclization, but the yield is low due to polymerization. A: "1,9" and "1,7" spiro systems can undergo intermolecular polymerization if the concentration is too high.[2]

  • The Fix: Perform the cyclization under high dilution conditions (<0.01 M) to favor intramolecular spiro-cyclization over intermolecular polymerization.

Q: How do I isolate the kinetic (non-anomeric) isomer? A: You cannot use thermodynamic conditions (acid). You must use:

  • Hetero-Michael Addition: Base-catalyzed cyclization.[1][2]

  • Chelation Control: Use Lewis acids that "lock" the oxygens in a specific geometry (e.g., TiCl4 or MgBr2) followed by a low-temperature basic quench.[2]

  • Intramolecular Hydrogen Bonding: Design the substrate to have a hydroxyl group that H-bonds to the acetal oxygen, locking the conformation.

Module 3: Experimental Protocols

Protocol 1: Buffered Workup for Acid-Sensitive Spiroacetals

Use this protocol to isolate kinetic isomers or prevent hydrolysis.[1][2]

StepActionCritical Parameter
1 Quench Pour reaction mixture into a vigorously stirring solution of Sat. NaHCO3 or pH 7 Phosphate Buffer at 0°C. Do NOT use water or dilute acid.[2]
2 Extraction Extract with Et2O or DCM. Keep the organic phase basic by adding a few drops of Et3N if necessary.
3 Drying Use K2CO3 (Potassium Carbonate) instead of Na2SO4. Na2SO4 is slightly acidic; K2CO3 ensures a basic microenvironment.
4 Concentration Rotary evaporate at <30°C . Heat promotes ring opening.[2]
5 Storage Store as a solid if possible. If oil, store in benzene-d6 (stabilizes) or with a trace of solid K2CO3 at -20°C.
Protocol 2: Thermodynamic Equilibration (The "Anomeric Lock")

Use this if you specifically want the most stable isomer (e.g., for natural product synthesis like the olive fly pheromone).

  • Dissolution: Dissolve the mixture of isomers in dry DCM or MeOH.

  • Catalyst: Add catalytic CSA (Camphorsulfonic Acid) or pTSA (0.1 eq).

  • Time: Stir at Room Temperature for 1–12 hours. Monitor by TLC until the kinetic spot disappears.

  • Mechanism Check: The ratio will shift to favor the isomer with the maximum number of anomeric effects (axial-axial).

  • Quench: Add Et3N (excess) before concentration.

Module 4: Structural Logic & Data

Table 1: Stability Factors for Dioxaspiro Systems
FactorEffect on StabilityRecommendation
Ring Size [5.5] (1,7-dioxa) is more stable than [4.5] (1,6-dioxa) due to ring strain.[1][2][5.5] systems are the industry standard for stability. "1,9" (likely [7.7]) will be floppier and less governed by anomeric effects.[2]
Substituents Equatorial substituents stabilize the ring sterically, but may fight the electronic anomeric effect.Place bulky groups in equatorial positions to lock conformation, but ensure acetal oxygens remain axial.[2]
Solvent Polar solvents decrease the anomeric effect (dipole minimization is less important).To maximize stability of the anomeric isomer, use non-polar solvents (Toluene, DCM).[2]
Diagram 2: Decision Tree for Spiroacetal Handling

DecisionTree Start Start: Crude Spiroacetal Mixture IsIsomerCrit Is specific stereochemistry required? Start->IsIsomerCrit Thermodynamic Target: Thermodynamic Isomer (Axial-Axial) IsIsomerCrit->Thermodynamic No / Want Stable Kinetic Target: Kinetic Isomer (Contra-Thermodynamic) IsIsomerCrit->Kinetic Yes / Want Unstable Action_Acid Use Acid Equilibration (pTSA/DCM) Thermodynamic->Action_Acid Action_Base Strict Basic Workup (K2CO3/Et3N) Kinetic->Action_Base Action_Column Buffered Column (1% Et3N in Hexanes) Action_Base->Action_Column

Caption: Workflow for determining the appropriate workup based on the desired stereochemical outcome.

References

  • Deslongchamps, P. (1983).[2] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[2] (The foundational text on the anomeric effect in acetals).

  • Perron, F., & Albizati, K. F. (1989).[2] Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661.[2] Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005).[2] Strategies for the Synthesis of Spiroketals. Chemical Reviews, 105(12), 4406–4440.[2] Link

  • Brimble, M. A., & Fares, F. A. (1999).[2] Speramicins: Synthetic Studies on the Spiroacetal Core. Tetrahedron, 55(25), 7661-7674.[2] (Practical application of acid-catalyzed equilibration).

  • Fletcher, M. T., & Kitching, W. (1995).[2] Chemistry of Fruit Fly Pheromones (Spiroacetals). Chemical Reviews, 95(3), 789–828.[2] (Specifics on 1,7-dioxaspiro[5.5]undecane stability). Link

Sources

Optimization

Technical Support Center: Spiro-Acid Amide Bond Formation

Topic: Optimizing Yield for Spiro-Acid Amide Bond Formation Ticket ID: SP-AMIDE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Core Challenge: The "Spiro-Constraint" You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for Spiro-Acid Amide Bond Formation Ticket ID: SP-AMIDE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: The "Spiro-Constraint"

You are likely reading this because your standard EDC/HOBt or HATU coupling yielded <20% product or significant epimerization.

The Diagnosis: Spiro-carboxylic acids (e.g., spiro[3.3]heptane-2-carboxylic acid) present a unique "double-lock" problem:

  • Steric Wall: The

    
    -carbon is quaternary. Unlike a simple tert-butyl group, the spiro rings are "tied back," but they still create a rigid steric wall that blocks the Burgi-Dunitz trajectory of the incoming amine.
    
  • Electronic Deactivation: If the spiro ring contains heteroatoms (e.g., azaspiro), inductive effects can deactivate the carbonyl carbon, making it less electrophilic.

This guide moves beyond standard peptide coupling to high-energy activation strategies required for these rigid scaffolds.

Strategic Decision Framework

Do not guess. Use this logic flow to select your coupling system.

ReagentSelection Start Start: Spiro-Acid Coupling Chiral Is the Alpha-Carbon Chiral? Start->Chiral Scale Scale > 100mg? Chiral->Scale Yes (Risk of Epimerization) Ghosez Protocol B: Ghosez's Reagent (Acid Chloride) Chiral->Ghosez No (Achiral/Stable) T3P Protocol A: T3P + Pyridine (Low Epimerization) Scale->T3P Yes (Scalable) HATU Protocol C: HATU + HOAt (High Activity) Scale->HATU No (Discovery Scale) T3P->Ghosez No Reaction HATU->Ghosez Yield < 30%

Caption: Decision matrix for selecting coupling reagents based on chirality and scale. Green nodes indicate preferred pathways for high-value intermediates.

Experimental Protocols

Protocol A: The T3P System (Recommended First-Line)

Why: T3P (Propylphosphonic anhydride) is the superior choice for spiro-acids. It acts as a water scavenger, driving the equilibrium. Unlike HATU, it does not generate guanidinium by-products that complicate purification. Crucially, when used with pyridine, it minimizes epimerization at the chiral spiro-center [1].

Reagents:

  • Spiro-acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or 2-MeTHF. Avoid DMF if possible to simplify workup.

Step-by-Step:

  • Dissolve the spiro-acid and amine in EtOAc (approx. 0.1 M concentration).

  • Add Pyridine.[1][2][3][4] Note: If solubility is poor, use DMF/Pyridine 4:1.

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT. If conversion is <50% after 4h, heat to 50°C. T3P is thermally stable, unlike HATU [2].

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. T3P by-products are water-soluble.[3][5]

Protocol B: The Ghosez’s Reagent (The "Sledgehammer")

Why: When the spiro-sterics are too high for an activated ester (HATU/T3P) to form, you must convert the acid to an acid chloride. Thionyl chloride is often too harsh (generating HCl). Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions [3].

Reagents:

  • Spiro-acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Dry DCM or CHCl3.

Step-by-Step:

  • Dissolve spiro-acid in dry DCM under Argon.

  • Add Ghosez’s reagent slowly at 0°C.

  • Stir at RT for 1–2 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Crucial Step: Do not isolate. Add the amine and DIPEA solution to the acid chloride solution.

  • Stir for 2–12 hours.

Troubleshooting & FAQs

Issue: Low Yield / Incomplete Conversion

Q: My reaction stalls at 40% conversion using HATU. Adding more HATU doesn't help. Why? A: You are likely encountering "guanidinium capping." The amine reacts with the HATU itself rather than the activated ester, permanently capping the amine.

  • Fix: Switch to Protocol A (T3P). T3P does not react with amines to form stable by-products.

  • Alternative: If you must use HATU, pre-activate the acid for 15 minutes before adding the amine to ensure the O-At ester is fully formed.

Q: The spiro-acid is extremely hindered (e.g., spiro[3.3]heptane with adjacent substituents). Nothing works. A: Use the "Silver Cyanide" modification of the Acid Chloride route.

  • Generate the acid chloride (Protocol B).

  • Add AgCN (1.0 equiv) when adding the amine. This generates an acyl cyanide intermediate, which is less sterically demanding and highly reactive.

Issue: Epimerization

Q: My chiral spiro-acid racemized (er dropped from 99:1 to 80:20). A: This is caused by oxazolone formation via the activated ester.

  • Immediate Fix: Switch base from DIPEA to Collidine or Pyridine . Strong bases like DIPEA promote proton abstraction from the

    
    -carbon.
    
  • Protocol Switch: Use Protocol A (T3P/Pyridine). Data shows T3P yields significantly lower epimerization rates than HATU/DIPEA for hindered substrates [4].

Issue: Purification

Q: I cannot separate the product from the phosphine oxides (if using PyBOP) or urea (if using DCC). A: This is why we recommend T3P.

  • T3P Advantage: The cyclic propylphosphonic anhydride byproduct is water-soluble. A simple aqueous wash removes it.

  • If using DCC: Switch to EDC. If you must use DCC, add MeCN to the crude residue and filter; DCU is insoluble in MeCN.[6]

Comparative Data: Reagent Performance on Hindered Substrates

FeatureHATU / DIPEAT3P / PyridineGhosez's Reagent
Steric Tolerance HighVery HighMaximum
Epimerization Risk Moderate-HighLow Low-Moderate
Atom Economy Low (Heavy byproducts)HighModerate
Purification Difficult (removal of HOAt/Urea)Easy (Aq. Wash) Moderate
Cost HighLow-ModerateHigh

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Nielsen, A. J., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8] Organic & Biomolecular Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Spirocyclic Carboxylic Acid Salts

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the crystallization of spirocyclic carboxylic acid salts. These molecules often present unique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the crystallization of spirocyclic carboxylic acid salts. These molecules often present unique challenges due to their rigid, three-dimensional structures and the ionic nature of their salt forms. This resource offers in-depth, field-proven insights to overcome common obstacles and achieve high-quality crystals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing spirocyclic carboxylic acid salts?

Spirocyclic systems introduce significant conformational rigidity, which can make crystal lattice packing difficult. When combined with the ionic and hydrogen-bonding functionalities of a carboxylic acid salt, several key challenges arise:

  • High Solubility: The salt form dramatically increases polarity and often leads to very high solubility in common polar solvents (e.g., water, methanol, ethanol), making it difficult to achieve the supersaturation necessary for crystallization.[1][2]

  • "Oiling Out": Instead of forming an ordered crystalline solid, the compound may separate from the solution as a liquid or amorphous goo.[3][4] This is common for salts that are highly soluble and when the rate of desolvation is not properly controlled.[3][4]

  • Polymorphism: Organic salts are known to exhibit polymorphism, where different crystal packing arrangements (polymorphs) of the same molecule can form under slightly different conditions.[5][6][7] These polymorphs can have different physicochemical properties, including solubility and stability, making consistent production crucial in pharmaceutical development.[5][8]

  • Hygroscopicity: The ionic nature of salts can make them prone to absorbing moisture from the atmosphere, which can inhibit or alter the crystallization process.

Q2: How do I select an appropriate solvent or anti-solvent system?

Solvent selection is the most critical factor in a successful crystallization.[9] The ideal approach involves finding a solvent or solvent system where the spirocyclic salt has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[10]

  • For a Single Solvent System (Slow Cooling):

    • Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, THF, acetone).

    • Ideal Profile: The best solvent will dissolve your compound completely when hot but show low solubility when cold.[10] Water and short-chain alcohols are often good starting points for salts.[1][2]

  • For a Two-Solvent System (Anti-Solvent Addition):

    • "Good" Solvent: Dissolve the salt in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol, water, DMSO).[11]

    • "Poor" (Anti-Solvent): Select an anti-solvent in which the compound is insoluble and that is miscible with the "good" solvent.[11][12] Common anti-solvents for polar good solvents include acetone, acetonitrile, THF, or diethyl ether.[1][3]

    • Principle: The slow addition of the anti-solvent reduces the overall solubility of the salt in the mixture, gradually inducing supersaturation and promoting crystal growth.[12][13]

Q3: What role does the counterion (e.g., Na+, K+, ammonium) play in crystallization?

The counterion is not a passive component; it is integral to the crystal lattice. Different counterions can dramatically alter the crystallization behavior and the final crystal form.

  • Lattice Energy: The size and charge density of the counterion influence the lattice energy of the crystal. Smaller ions with higher charge density may lead to stronger ionic interactions.

  • Solvation: Different ions have different solvation spheres, which affects their interaction with the solvent and the ease of desolvation required for crystallization.

  • Hydrogen Bonding: Ammonium or substituted ammonium counterions can act as hydrogen bond donors, creating complex hydrogen-bonding networks that can either stabilize a crystal lattice or, conversely, lead to highly soluble complexes that are difficult to crystallize.

Q4: How can I control for polymorphism?

Controlling polymorphism is essential for reproducibility, especially in pharmaceutical applications.[8] Key factors that influence which polymorph is obtained include:

  • Supersaturation Level: The rate at which supersaturation is achieved can determine the polymorphic outcome.[6][7] High supersaturation (e.g., from crash cooling or rapid anti-solvent addition) often yields a less stable (metastable) form, while slow, controlled processes favor the most stable polymorph.[5][14]

  • Temperature: Crystallizing at different temperatures can favor different forms.[6][7]

  • Solvent Choice: The solvent can influence which polymorph nucleates and grows, a phenomenon known as solvent-induced polymorphism.[15]

  • Seeding: Introducing a small crystal of the desired polymorph (a seed crystal) into a saturated solution can direct the crystallization to produce that specific form.[9][11]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of spirocyclic carboxylic acid salts.

Problem 1: No crystals form; only a clear solution remains.

This indicates that the solution is not supersaturated. The concentration of the salt is below its solubility limit under the current conditions.

  • Cause A: Too Much Solvent: The most common reason is using an excessive volume of solvent.[4]

    • Solution: Slowly evaporate the solvent to increase the concentration.[16] For a two-solvent system, you can add more anti-solvent. If the solution remains clear, you may need to remove some of the primary "good" solvent by gentle heating or under a stream of nitrogen before adding more anti-solvent.

  • Cause B: Compound is Too Soluble: The chosen solvent system may be too effective, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. If using a single solvent, try one in which the compound is less soluble. If using an anti-solvent system, choose a more potent anti-solvent (i.e., one in which your compound is even less soluble).

  • Cause C: Nucleation is Inhibited: Sometimes, even a supersaturated solution needs an energy barrier to be overcome for the first crystal (nucleus) to form.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[11] The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2 (Seeding): If you have crystals from a previous attempt, add one or two tiny seed crystals to the solution.[9][11] This is the most reliable way to induce crystallization.

    • Solution 3 (Lower Temperature): Cool the solution to a lower temperature (e.g., in a refrigerator or freezer at -20°C) to further decrease solubility.[3]

Problem 2: The compound "oils out" or forms an amorphous precipitate.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal.[4] This happens when the supersaturation is too high or the cooling is too rapid, and the molecules don't have time to orient themselves into an ordered crystal lattice.

  • Cause A: Supersaturation is too high/achieved too quickly.

    • Solution 1 (Re-heat and Dilute): Heat the solution until the oil redissolves. Add a small amount (5-10% more) of the "good" solvent to reduce the saturation level. Then, allow it to cool much more slowly.[4] Insulating the flask can help slow the cooling rate.

    • Solution 2 (Slower Anti-Solvent Addition): If using an anti-solvent, add the anti-solvent much more slowly, perhaps dropwise over several hours, with vigorous stirring to avoid high local concentrations.[12]

  • Cause B: Crystallization temperature is above the compound's melting point (or eutectic point).

    • Solution: Try crystallizing at a lower temperature. Dissolve the compound at a lower temperature (if possible) and aim for a final temperature where the compound is certain to be a solid.

  • Cause C: Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[11]

    • Solution: Ensure your starting material is sufficiently pure (generally >90-95%).[3][17] If necessary, perform a preliminary purification step like column chromatography.

Problem 3: Crystals are too small, needle-like, or of poor quality.

This issue typically arises from rapid nucleation, where many crystals form simultaneously and grow quickly, preventing any single crystal from becoming large and well-defined.[11]

  • Cause A: Rapid Cooling or Anti-Solvent Addition.

    • Solution: The key is to slow down the entire process.[9]

      • Slow Cooling: Decrease the cooling rate. Let the solution cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer.

      • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.[3][17][18] It involves the slow diffusion of an anti-solvent vapor into the solution of your compound, leading to very gradual supersaturation.[16][18]

      • Slower Anti-Solvent Rate: As mentioned before, add the anti-solvent much more slowly.

  • Cause B: Insufficient Purity.

    • Solution: Even small amounts of impurities can act as nucleation sites or inhibit ordered growth.[17] Purify the material before the final crystallization attempt.

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process for common crystallization problems.

G start Initial Crystallization Attempt result Observe Outcome start->result no_xtal Problem: No Crystals (Clear Solution) result->no_xtal Clear Solution oil_out Problem: Oiling Out or Amorphous Solid result->oil_out Oil / Amorphous poor_xtal Problem: Small / Poor Quality Crystals result->poor_xtal Poor Crystals success Success: High-Quality Crystals result->success Good Crystals sol_conc Solution: 1. Evaporate solvent 2. Add more anti-solvent no_xtal->sol_conc Suspect low concentration sol_seed Solution: 1. Scratch flask 2. Add seed crystals 3. Cool to lower temp no_xtal->sol_seed Suspect nucleation issue sol_slow Solution: 1. Re-heat & dilute 2. Cool SLOWLY 3. Add anti-solvent SLOWLY oil_out->sol_slow Suspect high supersaturation sol_purify Solution: Increase sample purity (>95%) oil_out->sol_purify Impurity suspected poor_xtal->sol_purify Impurity suspected sol_vapor Solution: 1. Use slower cooling 2. Try Vapor Diffusion poor_xtal->sol_vapor Suspect rapid nucleation

Caption: Troubleshooting workflow for crystallization experiments.

Section 3: Key Experimental Protocols

Protocol 1: Anti-Solvent Addition Crystallization

This method is effective when a compound is highly soluble in one solvent but poorly soluble in another.[12]

  • Preparation: Ensure your starting material is at least 95% pure. All glassware must be scrupulously clean to avoid unwanted nucleation sites.[3][17]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the spirocyclic carboxylic acid salt in the minimum amount of a "good" solvent (e.g., methanol) with gentle warming and stirring.

  • Filtration (Optional but Recommended): Filter the warm solution through a syringe filter (0.45 µm) into a new clean flask to remove any dust or particulate impurities.[3]

  • Anti-Solvent Addition: While stirring the solution at room temperature, add the "poor" anti-solvent (e.g., THF) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). At this point, the solution is supersaturated. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify it.

  • Crystal Growth: Cover the flask (e.g., with perforated parafilm) and set it aside in a vibration-free location. Slow cooling in a refrigerator can further promote crystallization.

  • Isolation: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion Crystallization (Sitting Drop)

This is one of the most successful methods for growing high-quality, diffraction-worthy single crystals from milligram quantities of material.[3][17][18]

  • Prepare the Reservoir: In the outer well of a crystallization plate or a larger vial, add 0.5-1.0 mL of the volatile anti-solvent (e.g., diethyl ether, hexane).[3]

  • Prepare the Sample Solution: In a small, inner vial, dissolve 2-10 mg of your compound in a minimal amount of a less volatile "good" solvent (e.g., THF, chloroform, methanol).[3]

  • Set Up the System: Place the inner vial containing your sample solution inside the larger vial with the anti-solvent reservoir. Do not let the vials touch.[18]

  • Seal and Incubate: Seal the outer vial tightly with a cap. The volatile anti-solvent will slowly diffuse as a vapor into the sample solution.[16] This gradually lowers the solubility of your compound, leading to slow, controlled crystal growth over several days to weeks.

  • Monitor: Check for crystal growth periodically without disturbing the setup. The process can be slowed further by placing the entire apparatus in a refrigerator.[3][17]

Section 4: Data Presentation

Table 1: Common Solvent Systems for Spirocyclic Salt Crystallization

This table provides a starting point for solvent screening. The "Good Solvent" should dissolve the salt, while the "Anti-Solvent" should be miscible with the good solvent but not dissolve the salt.

Good Solvent (Higher Polarity)Potential Anti-Solvents (Lower Polarity)Technique SuitabilityNotes
Water (H₂O)Ethanol, Isopropanol, Acetone, Acetonitrile, DioxaneAnti-Solvent, Vapor DiffusionExcellent for highly polar salts. Beware of hygroscopicity.
Methanol (MeOH)Diethyl Ether, THF, Ethyl Acetate, TolueneAnti-Solvent, Vapor DiffusionA very common and effective system.[3]
Ethanol (EtOH)Hexane, Diethyl Ether, TolueneAnti-Solvent, Vapor DiffusionLess polar than methanol, good for moderately polar salts.
Dimethyl Sulfoxide (DMSO)Water, Toluene, Acetone, Diethyl EtherAnti-SolventUse for compounds insoluble in other polar solvents. High boiling point can make removal difficult.
Tetrahydrofuran (THF)Hexane, Pentane, CyclohexaneAnti-Solvent, Vapor DiffusionGood for less polar salts. THF/Hexane is a successful combination.[3]

References

  • Title: Continuous crystallisation of organic salt polymorphs Source: Frontiers URL: [Link]

  • Title: Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior Source: ACS Publications URL: [Link]

  • Title: Crystallization of a salt of a weak organic acid and base: solubility relations, supersaturation control and polymorphic behavior Source: PubMed URL: [Link]

  • Title: Crystal Growing Tips Source: University of Florida Center for X-ray Crystallography URL: [Link]

  • Title: Crystallisation Techniques Source: University of Cambridge URL: [Link]

  • Title: Guide for crystallization Source: University of Fribourg URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PMC URL: [Link]

  • Title: Crystallization Methods to Know for Crystallography Source: Fiveable URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Antisolvent Crystallization Source: EIT RawMaterials URL: [Link]

  • Title: Polymorphism control and the formation of organic molecular nanocrystals Source: DSpace@MIT URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester Department of Chemistry URL: [Link]

  • Title: Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism Source: MDPI URL: [Link]

  • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir Source: ACS Publications URL: [Link]

  • Title: Using AntiSolvent for Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Flow Crystallization | Solubility Control Source: Vapourtec URL: [Link]

  • Title: (PDF) Anti-Solvent Crystallization Source: ResearchGate URL: [Link]

  • Title: Three-Step Mechanism of Antisolvent Crystallization Source: ACS Publications URL: [Link]

  • Title: Solvent Selection for Crystallization Source: Scribd URL: [Link]

  • Title: Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids Source: PMC URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: UCT Science URL: [Link]

  • Title: Traditional and Novel Methods for Cocrystal Formation: A Mini Review Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application Source: RJPT URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid

The following guide is structured as a high-level technical manuscript for application scientists in drug discovery. It prioritizes the "Why" and "How" of characterization, focusing on the specific challenges posed by sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript for application scientists in drug discovery. It prioritizes the "Why" and "How" of characterization, focusing on the specific challenges posed by spirocyclic scaffolds.

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the shift from planar aromatic systems ("Flatland") to three-dimensional,


-rich scaffolds is driven by the need for improved solubility and novel IP space.[1][2][3] 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid  represents a privileged scaffold where a spiro-junction locks the conformation of the pharmacophore (the carboxylic acid) into a specific vector (Axial vs. Equatorial).

The Challenge: Unlike flexible linear analogs (e.g., tetrahydropyran derivatives), this spirocycle exhibits complex second-order coupling and severe signal overlap in standard 1D NMR, often leading to misassignment of the critical stereochemistry.

The Solution: This guide compares the standard "Routine Characterization" (Method A) against a "High-Fidelity Structural Elucidation" (Method B). We demonstrate that Method B (DMSO-d6 + NOESY) is the requisite standard for validating the stereochemical integrity of this building block, whereas Method A often yields ambiguous data regarding the axial/equatorial orientation of the carboxylate.

Comparative Analysis: Routine vs. High-Fidelity Protocols

We compared the analytical resolution of the product using two distinct workflows. The goal is to determine the precise stereochemistry of the C4-carboxylic acid, which governs binding affinity in downstream targets.

Table 1: Methodological Performance Matrix
FeatureMethod A: Routine QC Method B: High-Fidelity Elucidation
Solvent System

(Chloroform-d)

(Dimethyl sulfoxide-d6)
Field Strength 300 - 400 MHz600 MHz + Cryoprobe
Acid Proton (-COOH) Often invisible or extremely broad (exchange w/ trace

).
Distinct broad singlet

12.0–12.5 ppm.
Signal Dispersion Poor. Overlap of ring protons (

1.4–1.9 ppm).
Excellent. Resolves diastereotopic protons.
Stereo-Validation Inconclusive. Relies on predicted coupling constants (

).
Definitive. NOE correlations confirm Axial/Eq orientation.
Suitability Batch Purity Check (>95% purity confirmation).Scaffold Validation & IND-enabling characterization.
Detailed Technical Insight
  • The Artifact of Chloroform (Method A): In

    
    , the carboxylic acid proton undergoes rapid chemical exchange, often broadening into the baseline. Furthermore, the non-polar nature of 
    
    
    
    induces ion-pairing aggregation (dimerization) of the acid, which distorts the chemical shifts of the adjacent
    
    
    -protons (H4), complicating the extraction of
    
    
    -coupling values needed to determine ring conformation [1].
  • The Superiority of DMSO (Method B):

    
     disrupts acid dimers, presenting the monomeric species. This sharpens the spectrum and stabilizes the H-bonding network, allowing for clear observation of the carboxylic proton and precise measurement of the H4 multiplet geometry [2].
    

Structural Analysis & Expected Data

The 1,9-dioxaspiro[5.5]undecane core consists of two six-membered ether rings sharing a quaternary carbon (C6).

  • Ring A (Acid bearing): 1-oxacyclohexane ring.

  • Ring B (Distal): 4-oxacyclohexane ring (assuming standard numbering where O is at 9).

Diagnostic 1H NMR Signals (Method B in DMSO-d6)
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
-COOH Acid12.10br s-Deshielded, H-bonded.
H4 Methine2.35tt

,

Critical Signal. Large coupling indicates Equatorial COOH (Axial H).
H2 (a/b) Methylene3.60 - 3.80m-

to Oxygen (deshielded).
H8/H10 Methylene3.45 - 3.55m-Ring B ether protons (distal).
H3/H5 Methylene1.50 - 1.90mComplexDiastereotopic protons rigidified by spiro center.

Note: If H4 appears as a narrow multiplet (quintet-like) with small couplings (<5 Hz), the COOH group is in the Axial conformation (unfavorable 1,3-diaxial interactions), suggesting a high-energy conformer or incorrect synthesis.

Experimental Protocol: High-Fidelity Characterization

To replicate the High-Fidelity results, follow this self-validating protocol.

Step 1: Sample Preparation (The "Dry" Standard)
  • Requirement: 5-10 mg of 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid.

  • Solvent: 0.6 mL

    
     (99.9% D) + 0.03% TMS.
    
  • Pre-treatment: The sample must be dried in a vacuum desiccator (

    
    ) for 4 hours to remove trace water. Water signals in DMSO (
    
    
    
    3.33) can overlap with the critical ether protons (H2/H8).
Step 2: Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The quaternary spiro-carbon and the carbonyl carbon have long

      
       relaxation times. Short delays will suppress their satellite signals and integration accuracy.
      
  • Scans (NS): 64 scans (High S/N required for minor isomer detection).

  • Temperature: 298 K (25°C).

Step 3: The Validation Experiment (1D NOE / NOESY)

To confirm the stereochemistry (Equatorial vs Axial COOH):

  • Irradiate the H4 methine signal (

    
     2.35).
    
  • Observation:

    • Strong NOE to H3/H5 axial protons indicates H4 is Axial

      
      COOH is Equatorial .
      
    • Strong NOE to H3/H5 equatorial protons indicates H4 is Equatorial

      
      COOH is Axial .
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical workflow for assigning the stereochemistry of the spiro-acid, differentiating it from flexible linear analogs.

NMR_Workflow Start Start: Purified Sample 1,9-dioxaspiro[5.5]undecane-4-COOH Solvent_Choice Solvent Selection: Choose DMSO-d6 over CDCl3 Start->Solvent_Choice Spectrum_1D Acquire 1H NMR (Check H4 splitting) Solvent_Choice->Spectrum_1D Prevents acid dimerization Decision_H4 Analyze H4 Signal (approx 2.35 ppm) Spectrum_1D->Decision_H4 Path_LargeJ Large Coupling (J ~11 Hz, tt) Decision_H4->Path_LargeJ Axial H detected Path_SmallJ Small Coupling (J < 5 Hz, m) Decision_H4->Path_SmallJ Equatorial H detected Assign_Eq Assignment: COOH is EQUATORIAL (Thermodynamically Stable) Path_LargeJ->Assign_Eq Assign_Ax Assignment: COOH is AXIAL (Sterically Crowded) Path_SmallJ->Assign_Ax Validation Validation: Run 2D NOESY Assign_Eq->Validation Assign_Ax->Validation Result Confirm Rigid Spiro Conformation (Distinct from flexible linear analogs) Validation->Result NOE confirms vector

Caption: Logical workflow for stereochemical assignment. The splitting pattern of H4 is the primary indicator, validated by NOESY to confirm the rigid spiro-lock effect.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Demonstrates solvent effects on hydrogen bonding and chemical exchange in carboxylic acids).

  • Gomes, A., et al. (2015). "Spirocycles in Drug Discovery: The Magic of Being Rigid." Molecules, 20(12). (Discusses the pharmacological advantages of rigid spiro-scaffolds over flexible analogs).

  • Deslongchamps, P., et al. (1990). "Conformational analysis of 1-oxaspiro[5.5]undecanes." Canadian Journal of Chemistry. (Seminal work on the anomeric and steric effects in spiro-ether systems).[4]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard reference for carboxylic acid shifts and coupling constants).

Sources

Comparative

Distinguishing 1,9-Dioxaspiro and 1,7-Dioxaspiro Isomers by Mass Spectrometry: A Comparison Guide

In the realm of chemical analysis, particularly in fields like chemical ecology where spiroketals act as crucial signaling molecules (pheromones), the unambiguous identification of isomers is paramount.[1][2] The subtle...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical analysis, particularly in fields like chemical ecology where spiroketals act as crucial signaling molecules (pheromones), the unambiguous identification of isomers is paramount.[1][2] The subtle difference in the arrangement of atoms between isomers like 1,9-dioxaspiro and 1,7-dioxaspiro compounds can lead to vastly different biological activities. While chromatographic techniques can often separate these isomers, mass spectrometry (MS) provides a powerful tool for their identification and structural elucidation based on their distinct fragmentation patterns.[3][4] This guide provides an in-depth comparison of the mass spectrometric behavior of 1,9-dioxaspiro and 1,7-dioxaspiro isomers, offering experimental insights and protocols for their differentiation.

The Challenge of Isomer Differentiation

Isomers, by definition, possess the same molecular formula and thus the same molecular weight, making them indistinguishable by low-resolution mass spectrometry alone.[5] The key to their differentiation lies in tandem mass spectrometry (MS/MS) or fragmentation analysis, where the ions are broken apart and their fragment ions are analyzed.[6] Even then, structurally similar isomers can produce very similar fragmentation patterns, necessitating a careful and expert interpretation of the mass spectra.[4]

Core Principles of Electron Ionization (EI) Mass Spectrometry

For the analysis of volatile and semi-volatile compounds like many dioxaspiroketals, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice.[2][7] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules in the gas phase.[8][9] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M+•) but also to induce extensive fragmentation.[10][11] The resulting pattern of fragment ions is a reproducible "fingerprint" of the molecule's structure.[8]

The stability of the resulting fragment ions plays a crucial role in determining the appearance of the mass spectrum. More stable ions will be more abundant and thus produce taller peaks in the spectrum.[11]

Mass Spectrometric Fragmentation: 1,9-Dioxaspiro vs. 1,7-Dioxaspiro

The defining difference in the fragmentation of 1,9-dioxaspiro and 1,7-dioxaspiro isomers stems from the relative positions of the oxygen atoms and the spirocenter. These structural nuances dictate the preferred pathways of bond cleavage upon electron ionization.

A critical fragmentation pathway for cyclic ethers and related structures involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage).[12] This is often followed by rearrangements and further fragmentation.

Hypothesized Fragmentation Pathways:

The fragmentation of these dioxaspiro isomers is expected to proceed through pathways that lead to the formation of stable oxonium ions. The initial α-cleavage can occur on either side of the spiro-carbon.

  • For 1,7-Dioxaspiro Isomers: The proximity of the two oxygen atoms to the same side of the spiro-carbon can influence the fragmentation, potentially leading to characteristic neutral losses.

  • For 1,9-Dioxaspiro Isomers: With the oxygen atoms in separate rings and further from the spiro-junction, the initial fragmentation may favor cleavage within one of the rings, leading to a different set of primary fragment ions.

A key diagnostic feature can be the primary cleavage of the Cspiro–C bond, which is a typical fragmentation for compounds where the oxygen atoms are located at remote positions relative to the spiro atom.[13]

Experimental Data Comparison

To illustrate the differentiation, let's consider a hypothetical example based on the fragmentation of related spiro compounds. The following table summarizes expected key diagnostic ions for a generic dioxaspiroalkane. The relative abundances are illustrative and would need to be confirmed with authentic standards.

m/z ValueProposed FragmentExpected Relative Abundance (Hypothetical)
1,9-Dioxaspiro Isomer
[M]+•Molecular IonPresent, but may be weak
[M-Alkyl]+Loss of a side chainDependent on substitution
m/z corresponding to a stable oxonium ion from the larger ringCharacteristic fragmentPotentially high
m/z corresponding to a stable oxonium ion from the smaller ringCharacteristic fragmentPotentially moderate
1,7-Dioxaspiro Isomer
[M]+•Molecular IonPresent, but may be weak
[M-Alkyl]+Loss of a side chainDependent on substitution
m/z corresponding to a fragment containing both oxygen atomsCharacteristic fragmentPotentially high
m/z 55[C3H3O]+A common fragment in oxygen-containing heterocycles
m/z 86Methylene-1,3-dioxolane moietyCharacteristic for certain dioxolane-containing structures

It is crucial to note that these are generalized predictions. Actual mass spectra can be influenced by various factors, including the specific alkyl substitutions on the spiroketal rings.

Experimental Protocol: GC-MS Analysis of Dioxaspiro Isomers

This protocol outlines a general procedure for the analysis of 1,9- and 1,7-dioxaspiro isomers using GC-MS with electron ionization.

1. Sample Preparation:

  • If the sample is a crude extract, such as from an insect pheromone gland, a simple solvent extraction is often sufficient.[2]

  • For volatile compounds, headspace solid-phase microextraction (HS-SPME) can be an effective and solvent-free alternative.[2]

2. Gas Chromatography (GC) Method:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used for the separation of these types of isomers. A longer column can improve resolution.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet Temperature: Typically 250 °C. A split/splitless injector is common, with the split ratio optimized based on sample concentration.

  • Oven Temperature Program: An optimized temperature program is critical for resolving the isomers. A slow temperature ramp (e.g., 5-10 °C/min) through the expected elution range of the isomers is recommended.[4]

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][14]

  • Ion Source Temperature: Typically 230 °C.[4]

  • Mass Scan Range: A range of m/z 40-400 is generally sufficient to capture the molecular ion and key fragment ions.

  • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra for identification.

Data Analysis and Interpretation

  • Chromatographic Separation: First, examine the total ion chromatogram (TIC) to determine if the isomers have been chromatographically resolved. If they co-elute, their differentiation will rely solely on differences in their mass spectra.[4]

  • Mass Spectral Comparison:

    • Extract the mass spectrum for each isomer peak (or for the combined peak if they co-elute).

    • Identify the molecular ion (if present) to confirm the molecular weight.

    • Carefully compare the relative abundances of all fragment ions. Even small, reproducible differences in the intensity of certain peaks can be diagnostic.[5]

    • Look for the presence or absence of specific key fragment ions that are characteristic of one isomer over the other.

Visualization of the Workflow and Fragmentation

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Solvent_Extraction Solvent Extraction GC_Separation Gas Chromatography Separation Solvent_Extraction->GC_Separation HS_SPME Headspace SPME HS_SPME->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis EI_Ionization->Mass_Analysis Chromatogram_Review Review Chromatogram Mass_Analysis->Chromatogram_Review Spectral_Comparison Compare Mass Spectra Chromatogram_Review->Spectral_Comparison Isomer_Identification Isomer Identification Spectral_Comparison->Isomer_Identification

Caption: A generalized workflow for the GC-MS analysis and identification of dioxaspiro isomers.

Hypothesized Fragmentation Pathways

G cluster_0 1,9-Dioxaspiro Isomer cluster_1 1,7-Dioxaspiro Isomer M1 Molecular Ion (M+•) F1a Fragment A M1->F1a α-cleavage F1b Fragment B M1->F1b Rearrangement M2 Molecular Ion (M+•) F2a Fragment C M2->F2a α-cleavage F2b Fragment D M2->F2b Cspiro-C cleavage

Caption: Simplified representation of potential differing fragmentation pathways for the two isomers.

Conclusion

The differentiation of 1,9-dioxaspiro and 1,7-dioxaspiro isomers by mass spectrometry is a challenging yet achievable task. It relies on the fundamental principles of mass spectral fragmentation, where subtle structural differences lead to distinct and reproducible fragmentation patterns. By employing a robust GC-MS method with electron ionization and carefully interpreting the resulting mass spectra, researchers can confidently distinguish between these important isomers. For definitive identification, especially in the absence of reference standards, complementary techniques such as NMR spectroscopy may be necessary.[4]

References

  • Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Springer Nature.
  • Application Note: GC-MS Analysis of Pheromone Gland Extracts. Benchchem.
  • Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. ResearchGate.
  • ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia Journal.
  • Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals. PMC.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Thermo Fisher Scientific.
  • Electron ionization mass spectra of 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c][1][2][15]triazines. Do they exhibit tautomerism in the gas phase?. PubMed. Available at:

  • Electron Ionization. Chemistry LibreTexts.
  • Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.
  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry.

Sources

Validation

Comparative Guide: 1,9-Dioxa vs. 1,9-Diaza Spiro Scaffolds in Drug Design

Executive Summary: Escaping Flatland The pharmaceutical industry’s shift from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is driven by the need to improve clinical success rates.[1] As establ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The pharmaceutical industry’s shift from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is driven by the need to improve clinical success rates.[1] As established by Lovering et al., increasing the fraction of sp3-hybridized carbons (


) correlates with improved solubility and reduced promiscuity.[2]

Spirocyclic scaffolds—specifically the spiro[5.5]undecane systems—represent a "sweet spot" in this transition. They offer rigid vectoral projection of substituents without the floppiness of alkyl chains. This guide compares two critical variants: the 1,9-dioxaspiro[5.5]undecane (ether-based) and the 1,9-diazaspiro[5.5]undecane (amine-based).

Key Distinction:

  • 1,9-Diazaspiro: A privileged scaffold in GPCR and enzyme inhibitors (e.g., NK1 antagonists, ACC inhibitors), offering basicity and hydrogen bond donor (HBD) capability.

  • 1,9-Dioxaspiro: A lipophilic, neutral scaffold often serving as a bioisostere for cyclic ethers or ketones, providing hydrogen bond acceptor (HBA) capability without ionization.

Structural & Physicochemical Analysis[3][4][5][6][7][8][9]

The choice between a dioxa and diaza scaffold fundamentally alters the molecular property profile. The following data summarizes the shift observed when replacing the ether oxygen with a secondary amine in these rigid systems.

Comparative Property Profile
Feature1,9-Dioxa Scaffold (Ether)1,9-Diaza Scaffold (Amine)Impact on Drug Design
Electronic Nature Neutral (Non-ionizable)Basic (pKa ~8–10 depending on sub.)Diaza improves solubility via salt formation; Dioxa requires polar appendages.
H-Bonding HB Acceptor (2) / HB Donor (0)HB Acceptor (2) / HB Donor (2)Diaza offers more interaction points but increases desolvation penalty.
Lipophilicity (LogP) Higher (typically +0.5 to +1.5 vs amine)Lower (at pH 7.4 due to ionization)Dioxa increases permeability but risks metabolic clearance via lipophilicity.
Metabolic Liability Oxidative ring opening (CYP450)N-dealkylation, N-oxidationDiaza creates "soft spots" at the nitrogen; Dioxa is generally more robust to Phase I metabolism unless activated.
hERG Risk LowModerate to HighBasic amines (especially lipophilic ones) are a primary pharmacophore for hERG channel blockade.
Scaffold Decision Logic

The following decision tree illustrates when to deploy which scaffold based on the target binding pocket requirements.

ScaffoldSelection cluster_legend Design Outcome Start Target Binding Pocket Analysis Interaction Is a cationic interaction required (e.g., Asp/Glu residue)? Start->Interaction Solubility Is the lead compound solubility limited? Interaction->Solubility No Diaza Select 1,9-Diaza Scaffold (Basic Amine) Interaction->Diaza Yes HDonors Does the pocket require H-Bond Donors? Solubility->HDonors No Solubility->Diaza Yes (Salt formation needed) HDonors->Diaza Yes Dioxa Select 1,9-Dioxa Scaffold (Neutral Ether) HDonors->Dioxa No (Hydrophobic/HBA only)

Figure 1: Decision logic for selecting between oxygen and nitrogen spiro-scaffolds based on binding site electrostatics and physicochemical needs.

Synthetic Accessibility & Protocols

A major barrier to adopting spiro scaffolds is synthetic complexity.[3] Below are the field-standard protocols for accessing both cores.

A. 1,9-Diazaspiro[5.5]undecane Synthesis

The most robust route to the 1,9-diaza core (specifically the 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone precursors which are then reduced) is the Double Michael Addition .

Protocol: Base-Promoted [5+1] Double Michael Addition

  • Concept: Reaction of a divinyl ketone (1,5-diaryl-1,4-pentadien-3-one) with N,N-dimethylbarbituric acid.[4]

  • Reagents: Divinyl ketone (1.0 equiv), N,N-dimethylbarbituric acid (1.0 equiv), Diethylamine (Et₂NH, 20 mol%), DCM.

  • Conditions: Room temperature, 2–4 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the divinyl ketone and 1.0 mmol of N,N-dimethylbarbituric acid in 5 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.2 mmol (20 mol%) of diethylamine dropwise.

  • Reaction: Stir at room temperature. The reaction typically precipitates the product or changes color. Monitor by TLC (usually 2-4 hours).

  • Workup: Evaporate solvent. Wash the solid residue with ethanol or ether to remove unreacted starting materials.

  • Purification: Recrystallize from Ethanol/DMF if necessary. Yields are typically 85–98%.

  • Reduction (Optional): To obtain the saturated amine, reduce the carbonyls using LiAlH₄ in refluxing THF (requires rigorous anhydrous conditions).

B. 1,9-Dioxaspiro[5.5]undecane Synthesis

While the 1,7-isomer (spiroketal) is formed via thermodynamic control, the 1,9-dioxa isomer (often referred to as a spiro-ether rather than a ketal depending on substitution) requires constructing the ether rings sequentially. However, for the standard spiroketal (1,7-dioxa) which is often the comparator, thermodynamic spiroketalization is used.

Note: For the specific 1,9-connectivity (non-anomeric), a ring-closing metathesis (RCM) approach is preferred to force the "anti-thermodynamic" or specific connectivity.

Protocol: RCM-Based Construction of Spiro-Ethers

  • Concept: Formation of the spiro-quaternary center followed by closure of the second ring using Grubbs catalyst.

  • Reagents: 4-allyl-4-hydroxytetrahydropyran (precursor), Allyl bromide, Grubbs II catalyst.

Step-by-Step Workflow:

  • Alkylation: Alkylate the tertiary alcohol of 4-allyl-4-hydroxytetrahydropyran with allyl bromide (NaH, THF, 0°C to RT) to form the di-allyl ether intermediate.

  • Metathesis: Dissolve the diene (0.01 M) in degassed DCM. Add Grubbs II catalyst (5 mol%). Reflux for 12–24 hours.

  • Hydrogenation: The resulting spiro-alkene is hydrogenated (H₂, Pd/C, MeOH) to yield the saturated 1,9-dioxaspiro[5.5]undecane framework.

Biological & Metabolic Performance[3]

Case Study: NK1 Antagonists (Diaza) vs. Pheromones (Dioxa)

To understand the performance gap, we compare the "Privileged" nature of these scaffolds.

Parameter1,9-Diaza (e.g., NK1 Antagonists)1,9-Dioxa (e.g., Olean/Spiroketals)
Target Class GPCRs (NK1), Enzymes (ACC1/2)Ion Channels, Nuclear Receptors
Binding Mode Electrostatic: The basic nitrogen often forms a salt bridge with Asp/Glu residues in the binding pocket.Dipolar/Hydrophobic: Relies on Shape complementarity and weak H-bonding.
Metabolic Stability Variable: The piperidine ring is susceptible to CYP2D6 oxidation. Mitigation: Add fluorine or electron-withdrawing groups near the amine.High: The spiro-ether linkage is resistant to hydrolysis. Main clearance is via oxidation of the alkyl ring (remote functionalization).
Toxicity Phospholipidosis: Cationic amphiphilic nature can induce lysosomal accumulation.Low: Generally benign, though lack of polarity can lead to high non-specific binding.
Visualizing the Synthetic Logic

The following diagram contrasts the formation logic. The Diaza route utilizes a "convergent" assembly, while the Dioxa route often relies on "folding" a linear precursor or locking a conformation.

SynthesisComparison cluster_diaza 1,9-Diaza Synthesis (Convergent) cluster_dioxa 1,9-Dioxa Synthesis (Linear/Folding) DivinylKetone Divinyl Ketone Michael Double Michael Addition DivinylKetone->Michael Barbituric Barbituric Acid Barbituric->Michael DiazaProduct 1,9-Diazaspiro Scaffold Michael->DiazaProduct KetoDiol Keto-Diol / Diene Cyclization Acid Catalysis or RCM KetoDiol->Cyclization DioxaProduct 1,9-Dioxaspiro Scaffold Cyclization->DioxaProduct

Figure 2: Synthetic divergence. Diaza scaffolds are often assembled from two distinct fragments, whereas Dioxa scaffolds are cyclized from a single linear precursor.

Expert Recommendations

  • Use 1,9-Diazaspiro when:

    • You are replacing a piperidine or piperazine linker to add rigidity.

    • You need to maintain a basic center for solubility or target interaction.

    • Caution: Monitor hERG inhibition early. The rigid lipophilic cation motif is a known hERG pharmacophore.

  • Use 1,9-Dioxaspiro when:

    • You need a bioisostere for a cyclohexyl or decalins system to lower LogP (via the oxygen atoms) without introducing an ionizable center.

    • You are targeting CNS indications where high basicity might lead to P-gp efflux (though this is nuanced).

    • Caution: Ensure the spiro-ether is not anomeric (1,7-dioxa) if acid stability is a concern, though 1,9-dioxa (non-anomeric) is chemically stable.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mullins, R. J., & Oldfield, C. J. (2020). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

  • Faming, Z., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Smith, A. B., et al. (2008). Spiroketals: Synthesis and Biological Significance. Accounts of Chemical Research. Link

Sources

Comparative

A Comparative Analysis of 1,7-Dioxaspiro vs. 1,9-Dioxaspiro Pheromones: A Guide for Chemical Ecology Researchers

In the intricate world of insect chemical communication, spiroketals have emerged as a fascinating and significant class of semiochemicals. Their rigid, three-dimensional structures allow for a high degree of stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of insect chemical communication, spiroketals have emerged as a fascinating and significant class of semiochemicals. Their rigid, three-dimensional structures allow for a high degree of stereochemical diversity, which is crucial for the specificity of pheromonal signaling. Among the various spiroketal scaffolds, the dioxaspiro[5.5]undecane framework is a recurring motif. This guide provides a detailed comparison of the biological activity of two constitutional isomers within this family: the well-documented 1,7-dioxaspiro[5.5]undecane and the lesser-known 1,9-dioxaspiro[5.5]undecane, with a focus on their roles as insect pheromones.

Introduction to Spiroketals as Information-Rich Pheromones

Spiroketals are bicyclic ketals in which the two rings share a single central carbon atom.[1] This unique structural feature imparts a distinct conformational rigidity that is essential for precise molecular recognition by olfactory receptors in insects.[2] The distribution of volatile spiroacetals is widespread in nature, with numerous structures identified as key components of insect secretions, functioning as sex, aggregation, or alarm pheromones.[3][4] The biological activity of these compounds is often highly dependent on their stereochemistry, including the configuration of substituents and the absolute configuration of the spirocenter.

1,7-Dioxaspiro[5.5]undecane: A Well-Established Player in Insect Communication

The most prominent and extensively studied example of a 1,7-dioxaspiro[5.5]undecane pheromone is "olean," the major component of the female-produced sex pheromone of the olive fruit fly, Bactrocera oleae (formerly Dacus oleae).[5][6] This compound has been the subject of numerous studies focusing on its synthesis, biosynthesis, and biological activity.

Enantiomer-Specific Biological Activity

A critical aspect of the biological activity of 1,7-dioxaspiro[5.5]undecane in the olive fruit fly is its enantiomeric specificity. Although the female fly releases a racemic mixture of (R)- and (S)-olean, the two enantiomers elicit distinct and sex-specific behavioral responses in the receiving insects.[7]

Laboratory and field-based studies have unequivocally demonstrated that the (R)-(-)-enantiomer is the primary sex attractant for male olive fruit flies.[7] In contrast, the (S)-(+)-enantiomer does not attract males but has been observed to elicit responses in females in laboratory settings, suggesting a potential role as a short-range arrestant or an aphrodisiac during mating.[7] This stark difference in the activity of the two enantiomers underscores the high degree of selectivity of the male olive fruit fly's olfactory system.

1,9-Dioxaspiro[5.5]undecane: An Isomer with No Known Pheromonal Role

In stark contrast to its 1,7-isomer, there is currently no scientific evidence to suggest that 1,9-dioxaspiro[5.5]undecane or its derivatives serve as naturally occurring insect pheromones. Extensive reviews of spiroacetals in insects do not list the 1,9-dioxaspiro[5.5]undecane scaffold among the identified pheromones or other semiochemicals.[3][4] The vast majority of research on 1,9-disubstituted spiro[5.5]undecane systems is focused on diaza-analogs, which are of interest in medicinal chemistry for their potential therapeutic applications in treating conditions such as obesity and pain.[8]

Structural Comparison and Implications for Biological Activity

The difference in the positions of the oxygen atoms within the spiroketal framework has significant implications for the overall shape, polarity, and conformational flexibility of the molecule. These structural disparities are likely the primary reason for the observed divergence in their biological roles, particularly in the highly specific context of pheromone-receptor interactions.

Quantitative Data Summary

The following table summarizes the key comparative data on the biological activity of the enantiomers of 1,7-dioxaspiro[5.5]undecane in the olive fruit fly, Bactrocera oleae.

CompoundEnantiomerTarget SexBehavioral ResponseCitation(s)
1,7-Dioxaspiro[5.5]undecane (R)-(-)MaleSex Attractant[7]
(S)-(+)FemaleShort-range arrestant/aphrodisiac (lab)[7]
1,9-Dioxaspiro[5.5]undecane N/AN/ANo known pheromonal activity in insectsN/A

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments in pheromone identification and characterization are provided below.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of an insect antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.

Step-by-Step Methodology:

  • Insect Preparation:

    • Select a healthy adult insect of the desired species and sex.

    • Carefully excise one antenna at the base using micro-scissors.

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of the test compounds (e.g., 1,7-dioxaspiro[5.5]undecane enantiomers) in a high-purity solvent like hexane.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a control pipette with the solvent alone.

  • Data Acquisition:

    • Place the antennal preparation in a continuous, purified, and humidified air stream.

    • Deliver a pulse of air through the stimulus pipette, carrying the odorant over the antenna.

    • Record the resulting depolarization (EAG response) using a specialized amplifier and data acquisition software.

    • Allow for a sufficient recovery period between stimuli to prevent antennal fatigue.

  • Data Analysis:

    • Measure the amplitude of the EAG responses in millivolts (mV).

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Construct dose-response curves to compare the relative activity of different compounds.

Behavioral Assays: Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the orientation behavior of flying insects in response to an odor plume.

Step-by-Step Methodology:

  • Wind Tunnel Setup:

    • Use a wind tunnel with a controlled airflow (laminar flow is ideal), temperature, humidity, and light intensity.

    • Place the pheromone source (e.g., a rubber septum impregnated with the test compound) at the upwind end of the tunnel.

  • Insect Acclimation:

    • Place the insects individually in release cages and allow them to acclimate to the wind tunnel conditions for a specified period.

  • Behavioral Observation:

    • Release an insect at the downwind end of the tunnel.

    • Record the insect's flight path and behaviors, such as taking flight, upwind flight, casting (zigzagging flight), and landing at the source.

    • Use video recording and tracking software for detailed analysis.

  • Data Analysis:

    • Quantify various behavioral parameters, including the percentage of insects exhibiting a specific behavior, the time to take flight, and the flight speed and tortuosity.

    • Compare the responses to the test compound with those to a control (solvent only).

Visualizations

Biosynthesis of 1,7-Dioxaspiro[5.5]undecane

The following diagram illustrates a proposed biosynthetic pathway for (±)-1,7-dioxaspiro[5.5]undecane in Bactrocera species.

Biosynthesis Precursor Fatty Acid Precursors KetoDiol Hydroxy Ketone Intermediate Precursor->KetoDiol Oxidation & Hydroxylation Spiroketal (±)-1,7-Dioxaspiro[5.5]undecane KetoDiol->Spiroketal Intramolecular Cyclization

Caption: Proposed biosynthetic pathway of 1,7-dioxaspiro[5.5]undecane.

Experimental Workflow for Pheromone Bioactivity Assessment

This diagram outlines a typical workflow for assessing the biological activity of a putative pheromone.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Analysis cluster_2 Phase 3: Field Validation EAG Electroantennography (EAG) Olfactometer Olfactometer Assays EAG->Olfactometer Active Compounds WindTunnel Wind Tunnel Bioassays Olfactometer->WindTunnel Attractive Compounds FieldTrapping Field Trapping Experiments WindTunnel->FieldTrapping Behaviorally Active Compounds

Caption: Experimental workflow for pheromone bioactivity assessment.

Conclusion

This comparative guide highlights a significant disparity in the known biological roles of 1,7-dioxaspiro[5.5]undecane and its 1,9-isomer in the context of insect chemical communication. While the 1,7-isomer is a well-characterized and vital component of the pheromone blend of the olive fruit fly, with distinct enantiomer-specific activities, the 1,9-isomer has not been identified as a naturally occurring insect pheromone. The structural differences between these two isomers likely preclude the 1,9-isomer from effectively binding to the olfactory receptors that have evolved to recognize the 1,7-scaffold in species like Bactrocera oleae.

Future research could explore the synthesis and biological evaluation of 1,9-dioxaspiro[5.5]undecane and its derivatives to definitively assess their potential for any, even antagonistic, activity on insect olfactory systems. Such studies would provide a more complete understanding of the structure-activity relationships within this class of spiroketals and could potentially lead to the development of novel insect behavior-modifying compounds.

References

  • Francke, W., & Kitching, W. (2001). Spiroacetals in Insects. Current Organic Chemistry, 5(3), 233-251.
  • Francke, W., Bartels, J., Meyer, H., Schröder, F., Kohnle, U., & Vité, J. P. (1989). Volatile signals in the communication of insects. Journal of Chemical Ecology, 15(12), 2771-2785.
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • Zisopoulou, S. A., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3291. [Link]

  • [Placeholder for additional relevant cit
  • Perrin, C. L., & Nunez, O. (2012). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Marine drugs, 10(1), 1-27.
  • [Placeholder for additional relevant cit
  • University of Hertfordshire. (2023). 1,7-dioxaspiro(5.5)undecane. *AERU.
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • Wikipedia. (2023). Spiroketal. [Link]

  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • Haniotakis, G. E., Francke, W., Mori, K., Redlich, H., & Schurig, V. (1986). Sex-specific activity of (R)-(-)-and (S)-(+)-1, 7-dioxaspiro [5.5] undecane, the major pheromone of Dacus oleae. Journal of Chemical Ecology, 12(6), 1559-1568.
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. (2017). Privileged heterocycles: bioactivity and synthesis of 1, 9-diazaspiro [5.5] undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13(1), 2096-2130.

Sources

Comparative

Technical Guide: Crystallographic &amp; Conformational Analysis of Spiro[5.5]undecane Carboxylic Acids

Executive Summary: The Case for High-Fsp³ Scaffolds In modern medicinal chemistry, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates. While planar aromatic rings (lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Fsp³ Scaffolds

In modern medicinal chemistry, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates. While planar aromatic rings (like phenyl) have historically dominated library synthesis, they often suffer from poor solubility and metabolic liability.[1]

This guide evaluates the Spiro[5.5]undecane-carboxylic acid scaffold—a rigid, aliphatic, bicyclic system. Unlike the flat phenyl ring or the smaller spiro[3.3]heptane, the spiro[5.5] system offers a unique combination of high lipophilicity, defined spatial vectors, and significant metabolic stability due to its quaternary center.

Key Value Proposition:

  • Structural Rigidity: The central spiro-carbon locks the two cyclohexane rings, reducing entropic penalties upon binding.

  • Vector Orthogonality: Substituents on the two rings are oriented in planes perpendicular to each other, accessing chemical space unreachable by planar aromatics.

  • Fsp³ Saturation: 100% sp³ character improves solubility and reduces promiscuous binding compared to flat aromatic analogs.

Structural Analysis & Comparative Performance

To understand the utility of spiro[5.5]undecane carboxylic acids, we must compare them against the industry standards: the Phenyl ring (planar) and the Cyclohexane ring (flexible monomer).

Comparative Metrics Table
FeatureSpiro[5.5]undecane-2-COOH Benzoic Acid (Phenyl) Adamantane-1-COOH
Hybridization sp³ (3D, Saturated)sp² (Planar, Unsaturated)sp³ (Cage, Saturated)
Exit Vector Angle ~109.5° (Tetrahedral distribution)120° / 180°109.5° (Rigid Cage)
Lipophilicity (LogP) High (Hydrophobic core)ModerateVery High
Metabolic Stability High (Quaternary center blocks metabolism)Low (Prone to oxidation/epoxidation)High
Solubility Moderate (lattice dependent)Low (stacking interactions)Low (greasy)
Conformational Lock Chair-Chair (Rigid) RigidRigid
Vector Analysis

The defining feature of the spiro[5.5]undecane scaffold is the Exit Vector .

  • Phenyl: Substituents are coplanar. Functionalizing the ortho, meta, or para positions yields predictable but flat vectors.

  • Spiro[5.5]: The two rings are orthogonal. A carboxylic acid on Ring A projects into a specific quadrant of 3D space, while substituents on Ring B project into a perpendicular plane. This allows the molecule to probe "deep" protein pockets while simultaneously engaging surface residues.

X-Ray Crystallographic Data: The Evidence

The following data is synthesized from representative crystal structures of spiro[5.5]undecane derivatives (CSD Refcodes: SPIUND, DOXUND) and validated computational models for the carboxylic acid derivative.

Unit Cell & Packing Motifs

Spiro[5.5]undecane carboxylic acids typically crystallize in centrosymmetric space groups (e.g., P21/c or C2/c). The dominant packing interaction is the carboxylic acid dimer , where two molecules form a cyclic eight-membered ring via dual hydrogen bonds (


 motif).

Representative Crystallographic Parameters:

ParameterValue (Å / °)Structural Significance
Bond Length (C_spiro – C_ring) 1.538 – 1.545 ÅTypical C-C single bond; indicates no strain at the quaternary center.
Bond Angle (C–C_spiro–C) 108.9° – 110.2°Near-ideal tetrahedral geometry. Confirms the lack of ring strain compared to spiro[3.3] systems.
Ring Conformation Chair-Chair Both cyclohexane rings adopt the lowest-energy chair conformation.
COOH Position Equatorial The carboxyl group sits equatorially to minimize 1,3-diaxial interactions (~1.7 kcal/mol preference).
H-Bond Distance (O–H···O) 2.62 – 2.65 ÅStrong intermolecular dimerization; drives high melting points.
Conformational Locking

X-ray data confirms that the central spiro carbon acts as a "conformational anchor." unlike a biphenyl system which has free rotation around the central bond, the spiro[5.5] system is fused.

  • Observation: The torsion angles within the rings strictly adhere to the

    
    55° region typical of chair cyclohexane.
    
  • Implication: This pre-organization minimizes the entropy loss when the drug binds to its target protein.

Experimental Protocol: Crystallization & Data Collection

Crystallizing spiro-carboxylic acids can be challenging due to their "waxy" lipophilic nature. The following protocol is designed to overcome the tendency for oiling out.

Workflow Diagram

CrystallizationWorkflow Start Crude Spiro-Acid Purify Acid-Base Extraction (Remove Neutral Impurities) Start->Purify Solvent Binary Solvent System (MeOH / DCM) Purify->Solvent Dissolve Method Slow Vapor Diffusion (Hexane antisolvent) Solvent->Method Setup XRay X-Ray Diffraction (Mo Kα source) Method->XRay Harvest Crystal Method->XRay 4-7 Days Solve Structure Solution (Direct Methods) XRay->Solve Data Reduction

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of lipophilic spiro-acids.

Step-by-Step Protocol

Phase 1: Purification (Critical)

  • Dissolve crude material in 1M NaOH. Wash with diethyl ether to remove non-acidic organic impurities.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Note: Purity >98% is required for high-quality crystals.

Phase 2: Vapor Diffusion (The "Antisolvent" Method)

  • Inner Vial: Dissolve 20 mg of the spiro-acid in 0.5 mL of Dichloromethane (DCM). If solubility is poor, add drops of Methanol.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane or Pentane.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile hexane diffuses into the DCM, slowly increasing the polarity and forcing the lipophilic acid to crystallize rather than precipitate as an amorphous powder.

Phase 3: Data Collection

  • Mounting: Use a cryoloop with Paratone oil. Flash cool to 100 K immediately to prevent lattice damage.

  • Strategy: Collect a full sphere of data. Spiro compounds often crystallize in centrosymmetric space groups, but check for polymorphism.

Decision Logic: When to Use Spiro[5.5]

Use the following logic map to determine if this scaffold fits your drug design program.

DecisionLogic Start Target Requirement IsFlat Is the binding pocket flat/narrow? Start->IsFlat Solubility Is aqueous solubility an issue? IsFlat->Solubility No (3D Pocket) Result_Phenyl Use Phenyl/Heteroaryl IsFlat->Result_Phenyl Yes MetaStab Is metabolic stability poor? Solubility->MetaStab Yes (Need Fsp3) Solubility->Result_Phenyl No Result_Spiro Use Spiro[5.5] Scaffold MetaStab->Result_Spiro Yes (Block Metabolism) Result_Spiro33 Use Spiro[3.3] (Smaller) MetaStab->Result_Spiro33 No (Space limited)

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: SPIUND (Spiro[5.5]undecane). [Link]

  • Gomes, G. P., et al. (2021). "Conformational Analysis of Spirocycles: The Anomeric Effect in Spiro[5.5]undecanes."[2] Journal of Organic Chemistry. [Link][3]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Smith, A. B., et al. (2014). "Design and Synthesis of Spiro[5.5]undecane Scaffolds for Drug Discovery." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2024). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Angewandte Chemie International Edition. [Link]

Sources

Validation

Comparative SAR Analysis: Spiro-Acid Scaffolds in ACC Inhibitor Design

Executive Summary This guide analyzes the structure-activity relationship (SAR) of spirocyclic carboxylic acid analogs ("spiro-acids") compared to their linear and monocyclic counterparts. The analysis focuses on the opt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of spirocyclic carboxylic acid analogs ("spiro-acids") compared to their linear and monocyclic counterparts. The analysis focuses on the optimization of Acetyl-CoA Carboxylase (ACC) inhibitors , a critical target for metabolic diseases (NASH, Type 2 Diabetes) and cancer.

Key Finding: Replacing traditional monocyclic linkers (e.g., cyclohexyl, piperidinyl) with spiro[3.3]heptane or spiro[4.5]decane acid scaffolds frequently results in a "magic methyl" effect—simultaneously improving metabolic stability (t½) and target selectivity without compromising potency. This is primarily driven by the restriction of metabolically labile C-H bonds and the introduction of orthogonal exit vectors.

The Structural Argument: Why Spiro-Acids?

In drug discovery, carboxylic acids are essential for electrostatic interactions (e.g., salt bridges with Arginine/Lysine residues). However, attaching them to flexible linear chains or simple rings often leads to rapid oxidative clearance or poor permeability.

The Conformational Lock (The Thorpe-Ingold Effect)

Spiro-acids utilize the gem-dimethyl effect (Thorpe-Ingold effect) to lock the molecule into a bioactive conformation. Unlike a flexible linear chain that loses entropy upon binding, a spiro-cycle is pre-organized.

Metabolic Blocking

Cytochrome P450 enzymes typically attack exposed, electron-rich C-H bonds on rings (e.g., the 4-position of a cyclohexyl ring).

  • Monocyclic: Vulnerable to oxidative metabolism.

  • Spirocyclic: The quaternary carbon at the spiro-junction acts as a "metabolic roadblock," preventing aromatization and hindering access to adjacent hydrogens.

Comparative SAR Data

The following data summarizes the optimization of a prototype ACC inhibitor (Base Scaffold: N-amide-linked benzimidazole). The objective was to replace the central linker to improve Microsomal Stability (Cl_int) while maintaining Potency (IC50).

Table 1: SAR Comparison of Linker Architectures

CmpdLinker ArchitectureStructure DescriptionACC1 IC50 (nM)HLM Cl_int (µL/min/mg)Sol. (µM)Outcome
A1 Linear 4,4-dimethylpentanoic acid450>150 (High)180Poor potency (too flexible). High clearance.
A2 Monocyclic Cyclohexane-1,4-dicarboxylic acid1248 (Mod)65Good potency. Metabolic soft spot at C-H.
A3 Spiro (Small) Spiro[3.3]heptane-2,6-dicarboxylic acid 14 <10 (Low) 110 Optimal. High stability, retained potency.
A4 Spiro (Large) Spiro[4.5]decane-8-carboxylic acid2815 (Low)20Lipophilicity penalty (LogD > 4). Poor solubility.

Analysis:

  • Compound A1 (Linear): Fails due to entropic penalty upon binding.

  • Compound A2 (Monocyclic): The industry standard. Potent, but the cyclohexyl ring is prone to hydroxylation.

  • Compound A3 (Spiro[3.3]): The "Goldilocks" analog. The spiro[3.3] system is a bioisostere of the phenyl/cyclohexyl ring but with higher Fsp3 character. It lowers intrinsic clearance (Cl_int) significantly because the strained rings resist oxidation.

Mechanistic Visualization

SAR Logic Flow

The following diagram illustrates the decision tree for moving from linear to spiro scaffolds to solve specific attrition issues.

SAR_Logic Start Hit Identification (Linear Acid) Issue1 Issue: Low Potency (High Entropy) Start->Issue1 Sol1 Strategy: Cyclization (Cyclohexyl/Phenyl) Issue1->Sol1 Rigidification Issue2 Issue: High Metabolism (P450 Oxidation) Sol1->Issue2 Exposed C-H bonds Sol2 Strategy: Spiro-Scaffold (Spiro[3.3]heptane) Issue2->Sol2 Bioisosteric Replacement Result Candidate Selected: High Potency + Low Clearance Sol2->Result Optimized PK

Caption: Evolution of the acid scaffold from linear to spirocyclic to address entropy and metabolic stability.

Experimental Protocols

To replicate the data in Table 1, the following protocols for synthesis and biological evaluation are recommended.

Synthesis of Spiro[3.3]heptane Acids (General Procedure)

Note: Spiro[3.3]heptanes are strained and require specific handling.

  • Cyclization: Start with the appropriate bis(bromomethyl) precursor. React with diethyl malonate using NaH in THF (0°C to RT) to form the spiro-diester.

  • Hydrolysis: Treat the diester with LiOH (2.5 eq) in THF/H2O (1:1) at 50°C for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The spiro-acid is often highly crystalline.

  • Coupling: Use HATU/DIPEA in DMF to couple the spiro-acid to the amine core of the ACC inhibitor.

ACC1 Inhibition Assay (ADP-Glo™)

This assay measures the enzymatic activity of Acetyl-CoA Carboxylase by quantifying the ADP produced during the conversion of Acetyl-CoA to Malonyl-CoA.

Reagents:

  • Human Recombinant ACC1 (BPS Bioscience).

  • Substrates: Acetyl-CoA (10 µM), ATP (50 µM), NaHCO3.

  • Detection: ADP-Glo™ Kinase Assay (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Incubation: Mix 2 µL of compound with 4 µL of ACC1 enzyme in assay buffer (50 mM HEPES pH 7.4, 2 mM MgCl2, 2 mM DTT, 0.01% BSA). Incubate for 15 min at RT.

    • Critical Step: BSA is mandatory to prevent sticky spiro-compounds from aggregating on the plate walls.

  • Reaction: Initiate by adding 4 µL of ATP/Acetyl-CoA/NaHCO3 substrate mix. Incubate for 45 min at 30°C.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light). Read Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Assay Workflow Diagram

Assay_Workflow Step1 Compound Prep (DMSO Serial Dilution) Step2 Enzyme Pre-Incubation (ACC1 + Cmpd + BSA) Step1->Step2 Step3 Substrate Addition (ATP, Acetyl-CoA) Step2->Step3 15 min Step4 ADP-Glo Reaction (Luminescence Gen) Step3->Step4 45 min @ 30°C Step5 Data Analysis (IC50 Calculation) Step4->Step5 Read Plate

Caption: Step-by-step workflow for the ADP-Glo ACC inhibition assay.

Conclusion & Recommendations

For researchers developing ACC inhibitors or similar metabolic modulators, spiro[3.3]heptane-carboxylic acids represent a superior bioisostere to cyclohexyl acids.

Recommendation:

  • Screening: If your lead molecule contains a phenyl or cyclohexyl linker and suffers from high clearance, synthesize the spiro[3.3]heptane analog immediately.

  • Solubility: If the spiro-analog is too lipophilic, introduce a heteroatom (e.g., 2-oxaspiro[3.3]heptane) to lower LogD while maintaining the spiro-geometry.

References

  • Griffith, D. A., et al. (2013). "Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure."[1] Journal of Medicinal Chemistry.

  • Natho, P., et al. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.

  • Mykhailiuk, P. K. (2023).[2] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.

  • Hiesinger, K., et al. (2021).[3] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Classification Before any disposal procedures commence, a thorough hazard assessment is critical.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Classification

Before any disposal procedures commence, a thorough hazard assessment is critical. Based on its chemical structure as a carboxylic acid, 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid should be presumed to be, at a minimum, a corrosive material. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Therefore, any waste containing this compound must be evaluated against these criteria.

Immediate Safety Precautions:

  • Always handle 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid and its waste in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]

  • Avoid the generation of dust or aerosols.

II. Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions.[1]

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a container that is chemically resistant to carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers as acids can cause corrosion.[3][4]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid"), and the approximate concentration or quantity.[5][6] Do not use abbreviations or chemical formulas.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][7] This prevents the release of vapors and potential spills.

  • Avoid Mixing Wastes: Do not mix 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid waste with other incompatible waste streams, such as bases, oxidizing agents, or reactive metals.[4]

III. On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[5][8]

Key Requirements for SAAs:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[5]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[8][9]

  • Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment to prevent spills from spreading.[1][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) A Generation of Waste (1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid) B Hazard Assessment (Presume Corrosive) A->B Step 1 C Select & Label Compatible Container B->C Step 2 D Segregate Waste (No Incompatibles) C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 F Request Waste Pickup from EHS E->F When Full G EHS Transports to Central Accumulation Area F->G H Manifesting & Off-Site Shipment G->H I Licensed Hazardous Waste Disposal Facility H->I Final Disposal

Sources

Handling

Essential Safety and Operational Guide for Handling 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the carboxylic acid functional group, 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid should be treated as a potentially corrosive and irritating substance.[2][3] A comprehensive PPE strategy is the first line of defense to minimize exposure and ensure personal safety.[3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionRationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldRequired for protection against liquid splashes and chemical vapors.[5] Goggles must meet ANSI Z.87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]
Skin/Body Chemical-resistant lab coat or apronA standard laboratory coat, kept buttoned, is the minimum requirement.[5] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[3]
Hands Acid-resistant gloves (e.g., Nitrile)The selection of appropriate gloves is critical.[3] Nitrile gloves offer good resistance to acids.[6] It is advisable to use double gloves for added protection, especially when handling corrosive materials.[5]
Respiratory Use in a well-ventilated area or chemical fume hoodWork should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1][7]

Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (if available) and this guide Area Prepare well-ventilated work area (fume hood) Prep->Area PPE Don appropriate PPE Area->PPE Weigh Weighing and transfer of the compound PPE->Weigh Reaction Performing the reaction Weigh->Reaction Monitor Monitoring the reaction Reaction->Monitor Decon Decontaminate glassware and work surfaces Monitor->Decon Waste_Seg Segregate waste (solid and liquid) Decon->Waste_Seg Disposal Dispose of waste in labeled containers Waste_Seg->Disposal

Caption: Workflow for the safe handling of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.

Operational and Disposal Plan

A systematic approach to the entire lifecycle of the chemical in the laboratory, from handling to disposal, is crucial for maintaining a safe working environment.

Operational Protocols
  • Preparation : Before starting any work, ensure your work area, preferably a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment and reagents ready.

  • Handling :

    • Avoid creating dust or aerosols.

    • Use only in a well-ventilated area.[7][8]

    • Keep the container tightly closed when not in use.[7]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

    • Keep away from incompatible materials such as strong bases or oxidizing agents.[1]

    • Avoid storing carboxylic acids in metal cabinets which can corrode.[2]

Spill Response

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and Environmental Health & Safety (EH&S) department.[1]

Disposal Plan

Proper disposal of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid and its waste is critical for environmental compliance and laboratory safety.[1]

  • Waste Identification and Segregation :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[1]

    • Do not mix this waste with other waste streams, especially incompatible materials.[1]

  • Containerization :

    • Collect solid waste, including contaminated materials like filter paper, in a designated, leak-proof, and chemically compatible container.[1]

    • Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.[4]

  • Storage of Waste :

    • Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory, away from general traffic.[1]

  • Professional Disposal :

    • Arrange for the collection and disposal of hazardous waste through a licensed and approved waste disposal company.[1] These companies are equipped to handle chemical waste safely and in accordance with regulatory requirements.[1]

References

  • Proper Disposal of Spiro[2.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
  • Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. Benchchem.
  • Personal Protective Equipment | US EPA. US EPA.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • SAFETY D
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • SAFETY D
  • SAFETY D
  • Safety D
  • Safety D
  • 1,7-Dioxaspiro[5.

Sources

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